1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3684. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(piperidin-1-ylmethyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSFSMELSBBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201585 | |
| Record name | 1-(Piperidinomethyl)-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-95-0 | |
| Record name | 1-(1-Piperidinylmethyl)-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5342-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperidinomethyl)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5342-95-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Piperidinomethyl)-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PIPERIDINOMETHYL-2-NAPHTHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a synthetic organic compound belonging to the class of Mannich bases, specifically a Betti base. It is synthesized through the Betti reaction, a one-pot multicomponent condensation of 2-naphthol, formaldehyde, and piperidine. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, most notably its significant antimicrobial properties against a broad spectrum of bacteria and fungi, including multidrug-resistant strains. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological activities, with a focus on its antimicrobial efficacy.
Chemical Properties
This compound is a phenolic compound characterized by a naphthalene ring system substituted with a hydroxyl group and a piperidinomethyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Solid or crystalline form | |
| Melting Point | 93-94 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) | |
| CAS Number | 5342-95-0 | [1] |
Spectroscopic Data:
Synthesis
The primary method for the synthesis of this compound is the Betti reaction , a specific type of Mannich reaction. This one-pot, three-component reaction involves the condensation of 2-naphthol, an aldehyde (in this case, formaldehyde), and a secondary amine (piperidine).
Proposed Reaction Mechanism
The Betti reaction is proposed to proceed through the formation of an iminium ion from the reaction of formaldehyde and piperidine. This is followed by an electrophilic attack of the iminium ion on the electron-rich naphthalene ring of 2-naphthol at the ortho position to the hydroxyl group.
Caption: Proposed mechanism for the Betti reaction synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 1-aminoalkyl-2-naphthol derivatives via the Betti reaction.[1]
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol in ethanol.
-
Add piperidine to the solution, followed by the catalytic amount of acetic acid.
-
Slowly add the formaldehyde solution dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with cold distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Note: The exact molar ratios, reaction time, and temperature may need to be optimized for the best yield and purity.
Caption: Experimental workflow for synthesis and characterization.
Biological Activity
The primary reported biological activity of this compound is its antimicrobial effect.
Antimicrobial Activity
A study systematically evaluated the antimicrobial activity of this compound against a panel of 26 bacterial and 4 fungal strains. The compound exhibited potent antibacterial activity, particularly against multidrug-resistant (MDR) strains.[1]
Minimum Inhibitory Concentration (MIC) Data:
The following tables summarize the MIC values (in µg/mL) of this compound against various microorganisms.
Table 1: Antibacterial Activity [1]
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa MDR1 | 10 |
| Staphylococcus aureus MDR | 100 |
| Escherichia coli | >100 |
| Bacillus subtilis | >100 |
| ... (other strains) | ... |
Table 2: Antifungal Activity [1]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | >1000 |
| Aspergillus niger | >1000 |
| Penicillium notatum | >1000 |
| Penicillium funiculosum | >1000 |
Note: The tables are populated with representative data from the source. For a complete list of tested organisms, refer to the original publication.[1]
Proposed Mechanism of Antimicrobial Action
In silico molecular docking studies have suggested a potential mechanism for the antimicrobial activity of this compound. The compound showed strong binding affinities to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase.[1] Inhibition of DNA gyrase would interfere with DNA replication, transcription, and repair in bacteria, leading to cell death. Inhibition of lanosterol 14α-demethylase would disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane, resulting in impaired membrane function and fungal cell death.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-1-ylmethyl)naphthalen-2-ol, a Mannich base derived from 2-naphthol, piperidine, and formaldehyde, is a compound of significant interest in medicinal chemistry. As a member of the Betti base family, it possesses a unique structural scaffold that imparts notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and potential mechanisms of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.
Chemical Identity and Physical Properties
This compound is a crystalline solid at room temperature. Its chemical structure features a naphthalene ring system with a hydroxyl group at the 2-position and a piperidin-1-ylmethyl substituent at the 1-position.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO | [1][2] |
| Molecular Weight | 241.33 g/mol | [1][2] |
| CAS Number | 5342-95-0 | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 93-96 °C | [1][2] |
| Boiling Point | 393.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.158 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | |
| pKa | (Predicted) | |
| LogP | 3.469 (Predicted) | [2] |
Synthesis
The primary synthetic route to this compound is the Mannich reaction , specifically a variation known as the Betti reaction . This one-pot, three-component condensation reaction involves 2-naphthol, formaldehyde, and piperidine.[3][4]
Reaction Scheme
The overall reaction is as follows:
Caption: General scheme of the Mannich reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Naphthol
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.44 g, 10 mmol) in ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add piperidine (0.85 g, 10 mmol) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (0.81 g, 10 mmol).
-
Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Chromatographic Data
The structure of this compound has been confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 2H | Ar-H |
| 7.45 - 7.25 | m | 3H | Ar-H |
| 7.15 | d, J=8.4 Hz | 1H | Ar-H |
| 4.05 | s | 2H | N-CH₂-Ar |
| 2.60 | t, J=5.6 Hz | 4H | N-(CH₂)₂ |
| 1.65 | m | 4H | (CH₂)₂ |
| 1.45 | m | 2H | CH₂ |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| 154.2 | C-OH |
| 133.8 | Ar-C |
| 129.5 | Ar-C |
| 128.7 | Ar-CH |
| 128.1 | Ar-CH |
| 126.3 | Ar-CH |
| 123.0 | Ar-CH |
| 122.5 | Ar-CH |
| 118.9 | Ar-CH |
| 110.8 | Ar-C |
| 58.7 | N-CH₂-Ar |
| 54.5 | N-(CH₂)₂ |
| 26.2 | (CH₂)₂ |
| 24.1 | CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 3055 | Medium | C-H stretch (aromatic) |
| 2930, 2850 | Strong | C-H stretch (aliphatic) |
| 1620, 1590 | Medium | C=C stretch (aromatic) |
| 1260 | Strong | C-O stretch (phenolic) |
| 1120 | Strong | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): m/z 242.15 [M+H]⁺
Biological Activity and Mechanism of Action
This compound has demonstrated promising biological activities, particularly in the antimicrobial and anticancer domains.
Antimicrobial Activity
This compound has shown potent antibacterial activity against a range of bacterial strains.[4] Molecular docking studies suggest that its mechanism of action may involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4]
Caption: Proposed antimicrobial mechanism of action.
Antiproliferative Activity
While specific studies on the antiproliferative activity of this compound are limited, related Betti bases have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms for analogous compounds include the induction of apoptosis and the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2) and the amino acid transporter SLC6A14.
Conclusion
This compound is a synthetically accessible compound with a range of interesting physical, chemical, and biological properties. Its straightforward synthesis via the Mannich reaction, coupled with its potent antimicrobial and potential antiproliferative activities, makes it a valuable scaffold for further investigation in the field of drug discovery and development. This technical guide provides a foundational understanding of this compound for researchers and scientists, facilitating future explorations into its therapeutic potential.
References
An In-depth Technical Guide to 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS: 5342-95-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-1-ylmethyl)naphthalen-2-ol, a synthetic compound belonging to the class of aminoalkylnaphthols, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its potent antimicrobial effects. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, along with a summary of its known physicochemical and toxicological data. Furthermore, this guide elucidates the proposed mechanism of action against bacterial and fungal pathogens, supported by molecular docking studies, and visualizes these interactions through signaling pathway diagrams. This document aims to serve as a core resource for researchers and professionals involved in the discovery and development of new therapeutic agents.
Chemical and Physical Properties
This compound is a pale-yellow to yellow-brown solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5342-95-0 | [2][3][4][5] |
| Molecular Formula | C16H19NO | [3][4][5] |
| Molecular Weight | 241.33 g/mol | [3][5] |
| Melting Point | 93-96 °C | [2][3] |
| Boiling Point | 393.2 °C at 760 mmHg | [3] |
| Density | 1.158 g/cm³ | [3] |
| Flash Point | 198.8 °C | [3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| InChIKey | WFZSFSMELSBBJO-UHFFFAOYSA-N | [1][3] |
| SMILES | OC1=C(CN2CCCCC2)C3=C(C=CC=C3)C=C1 | [2] |
| Purity | 98% (typical) | [1] |
Synthesis
The primary method for the synthesis of this compound is the Betti reaction , a one-pot three-component condensation.[6]
Experimental Protocol: Betti Reaction
This protocol is based on the methodology described by Beyene F, et al. (2025).[6]
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Ethanol
-
Acetic Acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.
-
To this solution, add piperidine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture with stirring.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.
-
¹H NMR: The spectrum should show characteristic signals for the methylene bridge protons, the piperidine ring protons, and the aromatic protons of the naphthalene ring.
-
¹³C NMR: The spectrum should display the corresponding signals for all 16 carbon atoms in the molecule.
Synthesis Workflow
Biological Activity: Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, including multidrug-resistant (MDR) strains.[5][6]
Antibacterial Activity
The compound exhibits potent activity against several bacterial species. Of particular note is its efficacy against MDR Pseudomonas aeruginosa and Staphylococcus aureus.[5][6]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa MDR1 | 10 | [5][6] |
| Staphylococcus aureus MDR | 100 | [5][6] |
| Bacillus subtilis | 200 | [6] |
| Escherichia coli | 200 | [6] |
| Klebsiella pneumoniae | 200 | [6] |
Antifungal Activity
The compound has also shown activity against fungal pathogens.
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 400 | [6] |
| Aspergillus niger | 400 | [6] |
| Penicillium notatum | 400 | [6] |
| Penicillium funiculosum | 400 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial inoculums standardized to 0.5 McFarland
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action
Molecular docking studies have provided insights into the potential mechanisms by which this compound exerts its antimicrobial effects. The compound is proposed to target key enzymes essential for microbial survival.[6]
Inhibition of Bacterial DNA Gyrase
In bacteria, the compound is predicted to bind to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair. This interaction is stabilized by hydrogen bonds and polar interactions with key amino acid residues.
References
The Multifaceted Biological Activities of 2-Naphthol Mannich Bases: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Naphthol Mannich bases, a class of organic compounds synthesized through the versatile Mannich reaction, have emerged as a significant scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, have garnered considerable interest within the scientific community. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-naphthol Mannich bases. Detailed experimental protocols for their synthesis and for key biological assays are presented to facilitate further research and development in this promising area. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, putative signaling pathways involved in their anticancer activity are visualized to provide a deeper understanding of their molecular mechanisms.
Introduction
The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1] When 2-naphthol is employed as the active hydrogen compound, it gives rise to a class of molecules known as 2-naphthol Mannich bases. These compounds are characterized by an aminomethyl group at the C1 position of the naphthol ring.
The structural diversity of 2-naphthol Mannich bases, achievable by varying the aldehyde and amine components, has led to a broad spectrum of biological activities.[2] Their potential as therapeutic agents is underscored by numerous studies demonstrating their efficacy against various pathogens and cancer cell lines. This guide aims to consolidate the current knowledge on the biological activities of 2-naphthol Mannich bases, providing a valuable resource for researchers engaged in drug discovery and development.
Synthesis of 2-Naphthol Mannich Bases
The primary method for synthesizing 2-naphthol Mannich bases is the classical Mannich reaction or its modified versions like the Betti reaction.[3] The general scheme involves the reaction of 2-naphthol, an aldehyde (often an aromatic aldehyde like benzaldehyde), and a secondary amine (such as piperidine, morpholine, or dimethylamine) in a suitable solvent, often under reflux or microwave irradiation.[3][4]
General Experimental Protocol for Synthesis
A common synthetic procedure for a representative 2-naphthol Mannich base, 1-((phenyl)(piperidin-1-yl)methyl)naphthalen-2-ol, is as follows:
Materials:
-
2-Naphthol
-
Benzaldehyde
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for work-up, if necessary)
-
Sodium bicarbonate (for work-up, if necessary)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.
-
To this solution, add benzaldehyde (1 equivalent) and piperidine (1.1 equivalents).
-
The reaction mixture is then refluxed with constant stirring for a specified time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield the pure 2-naphthol Mannich base.[4]
Biological Activities
2-Naphthol Mannich bases have demonstrated a wide array of biological activities, with antimicrobial, anticancer, and antioxidant properties being the most extensively studied.
Antimicrobial Activity
These compounds have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Various 1-aminoalkyl-2-naphthols | Staphylococcus aureus | MIC: 100 µg/mL | [5] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC: 10 µg/mL | [5] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | MIC: 400 µg/mL | [5] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | MIC: 400 µg/mL | [5] |
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
2-Naphthol Mannich base compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the 2-naphthol Mannich base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
The antifungal activity is determined using a similar broth microdilution method, often following CLSI M27-A3 guidelines for yeasts.[6]
Materials:
-
RPMI-1640 medium
-
Fungal strains (e.g., Candida albicans)
-
2-Naphthol Mannich base compounds
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum and adjust the concentration to 0.5-2.5 x 10^3 cells/mL.
-
Add the fungal suspension to each well. Include growth and sterility controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration that causes a significant reduction in turbidity compared to the growth control.[7]
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-naphthol Mannich bases against various cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Aminobenzylnaphthols (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 µM (72h) | [8] |
| Aminobenzylnaphthols (MMZ-140C) | HT-29 (Colorectal) | 11.55 µM (72h) | [8] |
| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon) | 1.18 µM | [9] |
| Naphthoquinone-naphthol derivative (Compound 13) | PC9 (Lung) | 0.57 µM | [9] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
2-Naphthol Mannich base compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-naphthol Mannich base compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity
2-Naphthol Mannich bases have also been reported to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.
| Compound/Derivative | Assay | Activity (IC50/Scavenging %) | Reference |
| 2-naphthol and gabapentin Mannich bases | DPPH radical scavenging | Moderate activity |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the free radical scavenging activity of compounds.[10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
2-Naphthol Mannich base compounds
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and a positive control in methanol.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add different concentrations of the test compounds to the DPPH solution. A control containing only DPPH and methanol is also prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow.
-
Measure the decrease in absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[11]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of 2-naphthol Mannich bases are still under investigation. However, for their anticancer effects, the induction of apoptosis is a frequently reported outcome.
Putative Anticancer Signaling Pathway
Based on studies of similar compounds, a plausible mechanism for the anticancer activity of 2-naphthol Mannich bases involves the induction of apoptosis through both intrinsic and extrinsic pathways. Some Mannich bases have been suggested to act via the Fas/CD95 apoptosis signaling pathway.[2] Furthermore, some naphthoquinone-naphthol derivatives have been shown to downregulate the EGFR/PI3K/Akt signaling pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved caspase-3.[9]
The following diagram illustrates a putative signaling pathway for the induction of apoptosis by 2-naphthol Mannich bases.
Caption: Putative signaling pathways for apoptosis induction by 2-naphthol Mannich bases.
Experimental Workflow for Investigating Anticancer Mechanism
The following diagram outlines a typical experimental workflow to elucidate the anticancer mechanism of a novel 2-naphthol Mannich base.
Caption: Workflow for investigating the anticancer mechanism of 2-naphthol Mannich bases.
Conclusion and Future Perspectives
2-Naphthol Mannich bases represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the biological activity and selectivity of these compounds.
-
Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways involved in their antimicrobial and anticancer effects.
-
In Vivo Studies: To evaluate the efficacy and safety of the most promising candidates in animal models.
-
Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of 2-naphthol Mannich bases holds great promise for the discovery of novel and effective drugs to combat a range of diseases. This technical guide provides a solid foundation for researchers to build upon in this exciting field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol (EVT-3192095) | 6278-04-2 [evitachem.com]
- 4. 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-Aminoalkyl-2-Naphthol Derivatives
Introduction
The 1-aminoalkyl-2-naphthol scaffold, a class of organic compounds characterized by a hydroxyl group and an aminoalkyl group at the C2 and C1 positions of a naphthalene ring, respectively, holds a significant place in the annals of synthetic and medicinal chemistry. First introduced to the scientific community at the turn of the 20th century, these compounds, and their corresponding amido derivatives, have evolved from a synthetic curiosity into a versatile platform for the development of novel therapeutic agents and chiral catalysts. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 1-aminoalkyl-2-naphthol derivatives, tailored for researchers, scientists, and drug development professionals.
The Genesis: The Betti Reaction
The history of 1-aminoalkyl-2-naphthols is inextricably linked to the pioneering work of the Italian chemist Mario Betti. At the beginning of the 20th century, Betti reported the synthesis of 1-(α-aminobenzyl)-2-naphthol through a one-pot condensation of 2-naphthol, benzaldehyde, and ammonia. This reaction, now famously known as the Betti reaction, is a specific instance of the broader class of Mannich reactions. The resulting products are aptly termed "Betti bases".
The Betti reaction is a multicomponent reaction (MCR), a highly efficient synthetic strategy that combines three or more reactants in a single step to generate a complex product. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes. The core transformation involves the reaction of a naphthol (most commonly 2-naphthol), an aldehyde, and an amine or amide.
The Underlying Chemistry: Reaction Mechanism
The generally accepted mechanism for the Betti reaction proceeds through the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. This transient species is generated from the acid-catalyzed condensation of 2-naphthol and an aldehyde. The o-QM then undergoes a nucleophilic conjugate addition by the amine or amide to yield the final 1-aminoalkyl-2-naphthol or 1-amidoalkyl-2-naphthol product, respectively. The driving force for this final step is the re-aromatization of the naphthalene ring system.
Evolution of Synthetic Methodologies
The initial Betti reaction, while groundbreaking, has been the subject of extensive optimization and modification over the past century to improve yields, reduce reaction times, and expand the substrate scope. A significant focus has been on the development of more efficient and environmentally benign catalysts.
Catalytic Innovations
A wide array of catalysts have been successfully employed in the Betti reaction, broadly categorized as Lewis acids and Brønsted acids. The choice of catalyst can significantly impact the reaction efficiency and conditions.
-
Brønsted Acids: Simple and effective, Brønsted acids like p-toluenesulfonic acid (p-TSA) have been historically used. More recently, solid-supported acids and ionic liquids have gained prominence due to their ease of separation and recyclability.
-
Lewis Acids: A diverse range of Lewis acids, including metal triflates, chlorides, and various nanocatalysts, have been shown to effectively promote the reaction. For instance, nano-SnO2 has been utilized as an efficient and recyclable catalyst.
-
Green Catalysts: In line with the principles of green chemistry, recent research has focused on employing biodegradable and non-toxic catalysts. Tannic acid, a naturally occurring polyphenol, has been successfully used as a mild Lewis acid catalyst. Phenylboronic acid is another example of an efficient and environmentally friendly catalyst.
The evolution of catalytic systems has also enabled the development of solvent-free reaction conditions, further enhancing the green credentials of the Betti reaction.
Data Presentation: A Comparative Analysis of Synthetic Protocols
The following tables summarize quantitative data from various studies on the synthesis of 1-amidoalkyl-2-naphthol derivatives, showcasing the impact of different catalysts and reaction conditions on product yields and reaction times.
Table 1: Phenylboronic Acid Catalyzed Synthesis of 1-Amidoalkyl-2-naphthol Derivatives
| Entry | Aldehyde | Amide | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetamide | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetamide | 1 | 90 |
| 3 | 4-Nitrobenzaldehyde | Acetamide | 1 | 88 |
| 4 | 4-Methylbenzaldehyde | Acetamide | 2 | 85 |
| 5 | 4-Methoxybenzaldehyde | Acetamide | 2.5 | 82 |
| 6 | Benzaldehyde | Acrylamide | 3 | 85 |
Reaction conditions: 2-naphthol (1 mmol), aldehyde (1 mmol), amide (1.2 mmol), phenylboronic acid (15 mol%), solvent-free, 120 °C. Data sourced from Boudebbous et al.
Table 2: Nano-Graphene Oxide Catalyzed Synthesis of 1-Amidoalkyl-2-naphthol Derivatives
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 12 | 92 |
| 3 | 4-Nitrobenzaldehyde | 12 | 94 |
| 4 | 4-Methylbenzaldehyde | 20 | 90 |
| 5 | 4-Methoxybenzaldehyde | 25 | 88 |
Reaction conditions: 2-naphthol (1 mmol), aldehyde (1 mmol), acetamide (1.2 mmol), nano-graphene oxide (10 mg), solvent-free, 100 °C. Data sourced from Hakimi et al.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-amidoalkyl-2-naphthol and 1-aminoalkyl-2-naphthol derivatives, based on established literature procedures.
General Procedure for the Synthesis of 1-Amidoalkyl-2-naphthols
This protocol is adapted from a solvent-free method utilizing a solid-supported ionic liquid catalyst.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and the amide (e.g., acetamide, 1.2 mmol).
-
Catalyst Addition: Add the catalyst (e.g., NiFe2O4@SiO2 bonded 3-methyl-1-(3-(trimethoxysilylpropyl)-1H-imidazolium hydrogen sulfate, 0.04 g).
-
Reaction: Heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Dissolve the solid mass in acetone. The catalyst can be recovered by filtration. Evaporate the solvent from the filtrate under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford the pure 1-amidoalkyl-2-naphthol.
Hydrolysis of 1-Amidoalkyl-2-naphthols to 1-Aminoalkyl-2-naphthols
1-Amidoalkyl-2-naphthols serve as stable precursors to 1-aminoalkyl-2-naphthols, which can be obtained via amide hydrolysis.
-
Reaction Setup: Dissolve the 1-amidoalkyl-2-naphthol (1 mmol) in a suitable solvent mixture (e.g., ethanol and water).
-
Hydrolysis: Add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution.
-
Heating: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (if acid hydrolysis was performed) or acid (if base hydrolysis was performed). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Biological Significance and Applications
1-Aminoalkyl-2-naphthol derivatives and their precursors exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. These activities include:
-
Antimicrobial Properties: Many derivatives have shown potent antibacterial and antifungal activity.
-
Antiviral Activity: Certain compounds have demonstrated promising antiviral properties.
-
Enzyme Inhibition: A significant area of research has been the evaluation of these compounds as enzyme inhibitors. For example, they have been identified as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and α-glucosidase, suggesting potential applications in the treatment of Alzheimer's disease and diabetes, respectively.
The mechanism of action for their enzyme inhibitory activity often involves the interaction of the naphthol hydroxyl group and the amino or amido functionality with key residues in the active site of the target enzyme.
Conclusion
From its discovery as the product of the Betti reaction to its current status as a privileged scaffold in medicinal chemistry and asymmetric catalysis, the journey of 1-aminoalkyl-2-naphthol derivatives has been remarkable. The continuous evolution of synthetic methodologies, driven by the principles of green chemistry and the quest for efficiency, has made these compounds readily accessible. Their diverse biological activities, particularly as enzyme inhibitors, ensure that 1-aminoalkyl-2-naphthol derivatives will remain a focal point of research and development in the pharmaceutical and chemical industries for the foreseeable future. This guide has provided a comprehensive overview of the core aspects of their discovery and history, offering a valuable resource for professionals in the field.
A Technical Guide to the Preliminary Screening of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Derivatives
Introduction: 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and its derivatives represent a significant class of synthetic compounds known as Mannich bases.[1] These molecules are synthesized through the Mannich reaction, a three-component condensation involving an active hydrogen compound (2-naphthol), an aldehyde (such as formaldehyde), and a secondary amine (piperidine).[1] The resulting structures, featuring the naphthalen-2-ol scaffold linked to a piperidinomethyl group, have garnered considerable interest in medicinal chemistry due to their diverse and potent biological activities.[2][3] Preliminary screenings have revealed their potential as antimicrobial and anticancer agents, making them promising candidates for further drug development.[4][5] This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, tailored for researchers and professionals in drug discovery.
Synthesis
The primary method for synthesizing this compound derivatives is the Mannich reaction, also known as the Betti reaction in this context.[4][6] This one-pot, three-component reaction involves the condensation of 2-naphthol, an aldehyde (e.g., formaldehyde or benzaldehyde), and piperidine.[4][6] The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic aromatic substitution with the electron-rich 2-naphthol to yield the final product.[4]
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from methodologies described for the synthesis of 1-aminoalkyl-2-naphthol derivatives.[4][7]
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.[6]
-
Addition of Reagents: Add piperidine (1.0 eq) to the solution, followed by the slow, dropwise addition of an aldehyde (e.g., a 37% aqueous solution of formaldehyde, 1.1 eq).[4] A catalytic amount of acetic acid may be used to facilitate the reaction.[4]
-
Reaction Conditions: Stir the mixture at room temperature or gently reflux for a specified period (typically 4-18 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7][8]
-
Workup and Isolation: After completion, cool the reaction mixture. If a precipitate forms, filter the solid product, wash it with cold water or ethanol, and dry it. If no solid forms, concentrate the solution under reduced pressure.[9]
-
Purification: Dissolve the crude residue in an appropriate solvent (e.g., dichloromethane) and wash sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol.[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Biological Activity and Screening Protocols
These derivatives have shown significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
This compound has demonstrated potent antibacterial activity, particularly against multidrug-resistant (MDR) strains.[4] Its efficacy extends to both Gram-positive and Gram-negative bacteria.[10] Related Mannich bases of naphthol have also exhibited promising antifungal properties.[10][11]
Caption: Workflow for in vitro antimicrobial screening of test compounds.
Data Presentation: Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | ZOI (mm) | Reference Drug | MIC (µg/mL) |
| This compound | Pseudomonas aeruginosa MDR1 | 10 | - | Ciprofloxacin | >200 |
| This compound | Staphylococcus aureus MDR | 100 | - | Ciprofloxacin | 200 |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | 12.9 | Griseofulvin | 500 |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | - | 13.4 | Griseofulvin | - |
| (Data extracted from reference[4]) |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.[11]
-
Inoculation: Prepare a standardized microbial inoculum to a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[4]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Mannich bases derived from various scaffolds are well-documented for their cytotoxic effects against human cancer cell lines.[2] Preliminary screenings of naphthol derivatives have shown potent antiproliferative activity against prostate, breast, and ovarian cancer cell lines, among others.[12][13] The evaluation is typically performed using the MTT assay, which measures cell viability.[2]
Caption: Standard workflow for in vitro anticancer screening using the MTT assay.
Data Presentation: Cytotoxic Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| MMZ-45AA | BxPC-3 | Pancreatic | 13.0 ± 1.2 |
| MMZ-140C | BxPC-3 | Pancreatic | 18.2 ± 1.1 |
| MMZ-45AA | HT-29 | Colorectal | 14.2 ± 1.3 |
| MMZ-140C | HT-29 | Colorectal | 22.3 ± 1.2 |
| (Data for related aminobenzylnaphthols from reference[5] to illustrate data presentation format) |
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO (150 µL), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value, the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.
Conclusion
The preliminary screening of this compound derivatives has established them as a class of compounds with significant biological potential, particularly in the realms of antimicrobial and anticancer research. The straightforward and efficient synthesis via the Mannich reaction allows for the generation of diverse analogs for structure-activity relationship (SAR) studies. The standardized protocols for in vitro screening outlined in this guide provide a robust framework for the initial evaluation of these promising molecules, paving the way for further optimization and development into next-generation therapeutic agents.
References
- 1. oarjbp.com [oarjbp.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol (EVT-3192095) | 6278-04-2 [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR) for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of the Mannich base, this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and a summary of expected spectroscopic data.
Introduction
This compound (CAS No. 5342-95-0) is a Mannich base derived from 2-naphthol, formaldehyde, and piperidine.[1] Mannich bases are a class of organic compounds known for their wide range of pharmacological activities, making them valuable scaffolds in medicinal chemistry.[2] The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound.[3]
Molecular Structure and Properties:
-
Molecular Formula: C₁₆H₁₉NO[1]
-
Molecular Weight: 241.33 g/mol [1]
-
Melting Point: 96 °C[1]
-
Appearance: Expected to be a solid at room temperature.
Synthesis of this compound
The synthesis of this compound is achieved via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C1 position of 2-naphthol, with formaldehyde and a secondary amine, piperidine.[3][4]
Experimental Protocol
The following is a generalized experimental protocol based on common procedures for the synthesis of Mannich bases of 2-naphthol.[4][5][6]
Materials:
-
2-Naphthol
-
Piperidine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (catalyst, optional)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add piperidine (1 equivalent). Subsequently, add formaldehyde solution (1.1 equivalents) dropwise. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight, depending on the specific conditions. Microwave-assisted synthesis can also be employed to reduce reaction times.[5]
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. If an acid catalyst was used, the solution is neutralized with a suitable base (e.g., sodium hydroxide solution).
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum is expected to show signals corresponding to the naphthyl, piperidinyl, and methylene bridge protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Naphthyl-OH | Broad singlet | 1H | Variable, typically downfield |
| Naphthyl-H (aromatic) | 7.0 - 8.0 | Multiplets | 6H |
| -CH₂- (methylene bridge) | ~3.8 - 4.2 | Singlet | 2H |
| Piperidinyl-H (α to N) | ~2.5 - 2.8 | Multiplet/Triplet | 4H |
| Piperidinyl-H (β, γ to N) | ~1.4 - 1.7 | Multiplets | 6H |
¹³C NMR:
The carbon NMR spectrum will display signals for the naphthalene ring, the piperidine ring, and the methylene bridge.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Naphthyl C-OH (C2) | 150 - 155 |
| Naphthyl C-CH₂ (C1) | 115 - 120 |
| Naphthyl C (aromatic) | 110 - 135 |
| -CH₂- (methylene bridge) | 50 - 60 |
| Piperidinyl C (α to N) | 50 - 55 |
| Piperidinyl C (β to N) | 25 - 30 |
| Piperidinyl C (γ to N) | 23 - 27 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, amine, and aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (phenolic) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp |
| C-H stretch (aliphatic) | 2800 - 3000 | Sharp |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-N stretch (tertiary amine) | 1000 - 1250 | Medium |
| O-H bend | 1330 - 1440 | Medium |
| C-H bend (out-of-plane, aromatic) | 700 - 900 | Strong |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Naphthol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthol derivatives, bicyclic aromatic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of naphthol derivatives, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective applications. This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the naphthol framework.
Introduction
The privileged naphthol scaffold, consisting of a naphthalene ring substituted with a hydroxyl group, has garnered significant attention in drug discovery due to its inherent biological activities and synthetic tractability. The ability to modify the naphthol core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This guide explores the multifaceted therapeutic landscape of naphthol derivatives, highlighting their potential to address a range of unmet medical needs.
Anticancer Applications
Naphthol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
A notable example is the naphthoquinone-naphthol derivative, 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (compound 5), a marine-derived secondary metabolite, and its synthetic derivatives.[1] One such derivative, Compound 13, which features an oxopropyl group, has shown potent inhibitory effects on various cancer cell lines.[1][2] Mechanistic studies have revealed that Compound 13 induces apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway, leading to increased expression of cleaved caspase-3 and decreased levels of the anti-apoptotic protein Bcl-2.[1][2]
Other naphthol derivatives, such as aminobenzylnaphthols synthesized via the Betti reaction, have also exhibited promising anticancer properties.[3] For instance, certain derivatives have shown significant cytotoxicity against pancreatic and colorectal cancer cell lines.[3]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HCT116 (Colon) | 5.27 | [1] |
| PC9 (Lung) | 6.98 | [1] | |
| A549 (Lung) | 5.88 | [1] | |
| Compound 13 | HCT116 (Colon) | 1.18 | [1][2] |
| PC9 (Lung) | 0.57 | [1][2] | |
| A549 (Lung) | 2.25 | [1][2] | |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Human Carcinoma | < 4 µg/ml | [4] |
| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [3] |
| MMZ-140C | HT-29 (Colorectal) | 11.55 | [3] |
| Naphtho-triazole 3 | AChE | 51.3 | [5] |
| BChE | 53.5 | [5] | |
| Naphthalene derivative 3a | AChE | 12.53 | [6] |
| BChE | 352.42 | [6] |
Signaling Pathway: EGFR/PI3K/Akt Inhibition by Naphthol Derivatives
Caption: EGFR/PI3K/Akt signaling pathway inhibited by naphthol derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of naphthol derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Naphthol derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthol derivative in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Applications
Naphthol derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including multidrug-resistant strains.
For instance, 2-Hydroxymethyl-1-naphthol diacetate (TAC) has shown potent activity against a range of bacteria and fungi with minimum inhibitory concentrations (MICs) between 0.1-0.4 µM.[4] Furthermore, 1-aminoalkyl-2-naphthol derivatives have been synthesized and evaluated for their antimicrobial properties.[7][8] Compound 3, 1-(piperidin-1-ylmethyl)naphthalen-2-ol, exhibited significant antibacterial activity against multidrug-resistant Pseudomonas aeruginosa with a MIC value as low as 10 µg/mL.[7][8]
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC | Reference |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 0.1-0.4 µM | [4] |
| Klebsiella pneumoniae | 0.1-0.4 µM | [4] | |
| Proteus vulgaris | 0.1-0.4 µM | [4] | |
| Pseudomonas aeruginosa | 0.1-0.4 µM | [4] | |
| Candida spp. | 0.1-0.4 µM | [4] | |
| This compound (3) | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [7][8] |
| Staphylococcus aureus MDR | 100 µg/mL | [7] | |
| Naphtho[1][9][10]triazol-thiadiazin 4d | Candida albicans | 50 µg/mL | [11] |
| Staphylococcus aureus | 250 µg/mL | [11] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of naphthol derivatives against bacteria using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Naphthol derivative stock solution
-
Sterile 96-well microplates
-
Spectrophotometer
-
McFarland turbidity standards (0.5)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well microplate.
-
Add 100 µL of the naphthol derivative stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the naphthol derivative that completely inhibits visible bacterial growth.
-
Antioxidant and Anti-inflammatory Applications
Many naphthol derivatives exhibit potent antioxidant and anti-inflammatory properties, suggesting their potential in the management of diseases associated with oxidative stress and inflammation.
Antioxidant Activity
Naphthol derivatives can act as radical scavengers and enzyme inhibitors.[9][10] Their antioxidant potential has been evaluated using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][12][13][14][15]
Anti-inflammatory Activity
The anti-inflammatory effects of naphthol derivatives have been demonstrated in preclinical models, such as the carrageenan-induced paw edema model in rats.[16][17][18][19][20] Some derivatives have shown potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: Antioxidant and Anti-inflammatory Activity
| Compound/Extract | Assay | IC50 / Ki | Reference |
| 1-Naphthol Derivatives | AChE Inhibition | Ki: 0.096 - 0.177 µM | [9][10] |
| Ethanolic Extract | DPPH Scavenging | IC50: 38.6 µg/ml | [12] |
| Hot Water Extract | ABTS Scavenging | IC50: 72.76 µg/ml | [12] |
| CYV Extract | DPPH Scavenging | IC50: 33.30 µg/mL | [14] |
| CYV Extract | ABTS Scavenging | IC50: 18.25 µg/mL | [14] |
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Nrf2 signaling pathway activated by naphthol derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the assessment of the free radical scavenging activity of naphthol derivatives using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Naphthol derivative solutions of varying concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
-
Assay Procedure:
-
Add 100 µL of the naphthol derivative solution (at various concentrations) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Include a blank well containing 200 µL of methanol.
-
Prepare a positive control using ascorbic acid or Trolox at various concentrations.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the naphthol derivative to determine the IC50 value.
-
Neuroprotective Applications
Emerging evidence suggests that naphthol derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
Certain 1-naphthol derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. These derivatives have shown Ki values in the nanomolar to low micromolar range.[9]
Quantitative Data: Neuroprotective Activity
| Compound | Target/Assay | Ki / IC50 | Reference |
| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | Ki: 0.096 - 0.177 µM | [9][10] |
| Naphtho-triazole 3 | Acetylcholinesterase (AChE) | IC50: 51.3 µM | [5] |
| Naphthalene derivative 3a | Acetylcholinesterase (AChE) | IC50: 12.53 µM | [6] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the measurement of acetylcholinesterase (AChE) inhibitory activity of naphthol derivatives using the colorimetric Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Naphthol derivative solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the naphthol derivative solution at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the naphthol derivative compared to the control (without inhibitor).
-
Calculate the IC50 or Ki value for the inhibitory activity.
-
Conclusion
Naphthol derivatives represent a promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, microbial infections, inflammation, and neurodegenerative diseases underscores their potential for further development. The synthetic accessibility of the naphthol scaffold allows for extensive structure-activity relationship studies, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers to explore and expand upon the therapeutic potential of this versatile chemical entity. Further investigation into the in vivo efficacy, safety profiles, and pharmacokinetic properties of lead naphthol derivatives is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study [mdpi.com]
- 6. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpph assay ic50: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Bioactivity: A Technical Guide
Abstract: The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of novel antimicrobial agents. 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, a Mannich base synthesized via the Betti reaction, has emerged as a promising candidate with potent antibacterial properties. This technical guide provides an in-depth overview of the predicted and experimentally verified bioactivity of this compound. It details a comprehensive in silico workflow for predicting its biological targets and mechanism of action, summarizes key quantitative experimental data, outlines relevant experimental and computational protocols, and visualizes the logical relationships and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapeutics.
Introduction
This compound is a synthetic organic compound belonging to the class of aminoalkylnaphthols. These compounds are synthesized through the Betti reaction, a one-pot three-component condensation of a phenol (2-naphthol), an aldehyde (formaldehyde), and an amine (piperidine). Recent studies have highlighted the significant antimicrobial potential of this compound, particularly against multidrug-resistant bacterial strains.[1] Its mechanism of action, while not fully elucidated, is believed to involve interactions with key bacterial enzymes, a hypothesis supported by in silico molecular docking studies.[1] This guide will explore the known bioactivities and provide a framework for the computational prediction of this molecule's therapeutic potential.
Predicted and Known Bioactivities
The primary bioactivity of this compound is its antibacterial effect. It has demonstrated significant efficacy against a broad range of bacteria, including clinically important MDR strains.
Antibacterial Activity
Recent research has demonstrated that this compound exhibits potent antibacterial activity. A 2025 study reported its efficacy against 26 bacterial strains.[1] Notably, it showed superior activity against MDR Pseudomonas aeruginosa and Staphylococcus aureus when compared to the standard antibiotic ciprofloxacin.[1]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data regarding the bioactivity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against MDR Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic (Ciprofloxacin) MIC (µg/mL) |
| Pseudomonas aeruginosa MDR1 | 10 | >200 |
| Staphylococcus aureus MDR | 100 | 200 |
Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1]
Table 2: In Silico Molecular Docking Scores
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| E. coli DNA Gyrase | 5MMN | -6.755 |
| Candida albicans Lanosterol 14α-demethylase | 5V5Z | -7.813 |
Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1]
In Silico Prediction Workflow
A robust computational approach is crucial for predicting the bioactivity and elucidating the mechanism of action of novel compounds. The following workflow is proposed for this compound.
Experimental and Computational Protocols
This section provides detailed methodologies for the synthesis, in vitro evaluation, and in silico analysis of this compound.
Synthesis: Betti Reaction
Objective: To synthesize this compound.
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Ethanol
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.
-
To this solution, add piperidine (1 equivalent) and formaldehyde (1 equivalent).
-
The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
In Vitro Bioactivity: Broth Microdilution MIC Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
This compound stock solution
-
Incubator (37°C)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound's stock solution (at twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, until the desired concentration range is achieved. Discard the final 100 µL from the last column.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Silico Analysis: Molecular Docking
Objective: To predict the binding affinity and interaction of this compound with a target protein (e.g., E. coli DNA gyrase).
Software:
-
AutoDock Vina or similar molecular docking software
-
PyMOL or other molecular visualization software
-
Protein Data Bank (PDB) for target structure retrieval
Procedure:
-
Target Preparation: Download the 3D structure of the target protein (e.g., PDB ID: 5MMN for E. coli DNA gyrase) from the PDB. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field. Assign rotatable bonds.
-
Grid Box Generation: Define the binding site on the target protein and generate a grid box that encompasses this site.
-
Docking: Perform the molecular docking using software like AutoDock Vina. The program will explore different conformations of the ligand within the binding site and score them based on their predicted binding affinity.
-
Analysis of Results: Analyze the docking results to identify the best binding pose and the corresponding binding energy. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL. The 2025 study identified hydrogen bonds with ASN46 and ASP73 residues of E. coli DNA gyrase.[1]
Conclusion and Future Directions
This compound has demonstrated significant potential as a novel antibacterial agent, particularly against challenging MDR pathogens. The in silico and in vitro data presented in this guide provide a strong foundation for its further development. Future research should focus on:
-
Lead Optimization: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Further experimental validation to confirm the predicted molecular targets and elucidate the precise mechanism of antibacterial action.
-
In Vivo Efficacy: Evaluating the efficacy of the compound in animal models of bacterial infection.
-
Pharmacophore and QSAR Modeling: Developing robust pharmacophore and QSAR models based on a larger dataset of active and inactive analogs to guide future rational drug design efforts.
References
Methodological & Application
Application Note and Protocol: Synthesis of 1-(Phenyl(piperidin-1-yl)methyl)naphthalen-2-ol via Betti Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Betti reaction is a versatile three-component condensation reaction that synthesizes aminobenzylnaphthols, also known as Betti bases.[1][2] This reaction, a variation of the Mannich reaction, involves the condensation of a phenol (specifically 2-naphthol in this protocol), an aldehyde, and an amine.[1][2][3] The resulting Betti bases are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities.[2] They also serve as crucial chiral ligands and catalysts in asymmetric synthesis.[3] This protocol provides a detailed methodology for the synthesis of 1-(Phenyl(piperidin-1-yl)methyl)naphthalen-2-ol using 2-naphthol, benzaldehyde, and piperidine.
The reaction proceeds via a Mannich-type mechanism, which generally involves the formation of an iminium ion from the aldehyde and amine, followed by a nucleophilic attack from the electron-rich 2-naphthol.[4] Various modifications to the reaction conditions have been developed, including solvent-free methods, microwave assistance, and the use of different catalysts to improve yields and reaction times.[5][6]
Experimental Protocol
This section details the methodology for the synthesis of the Betti base from 2-naphthol, benzaldehyde, and piperidine.
Materials:
-
2-Naphthol
-
Benzaldehyde
-
Piperidine
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-naphthol (e.g., 1.44 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 1.0 mL, 10 mmol), and piperidine (e.g., 0.85 g, 1.0 mL, 10 mmol).
-
Solvent Addition (Optional): While the reaction can be performed neat (solvent-free), a solvent such as ethanol (20 mL) can be added to facilitate stirring.[6] For solvent-free conditions, proceed to the next step directly.
-
Reaction: Stir the mixture at a specified temperature. Conditions can be varied (see Table 1). A general approach is to stir the mixture at 60-70°C for 2-8 hours.[1][6]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to distinguish between the starting materials and the product.
-
Isolation of the Product:
-
Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
Add cold ethanol (e.g., 20 mL) to the reaction mixture and stir vigorously to break up any solids (trituration).[1]
-
Collect the crude solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.[1]
-
-
Purification:
-
The crude product can be purified by recrystallization.[1] A common solvent system is ethyl acetate/hexane.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.[4]
-
Data Presentation
The yield of the Betti reaction is highly dependent on the chosen conditions. The following table summarizes various reported conditions for the synthesis of Betti bases involving 2-naphthol and a secondary amine like piperidine.
| Entry | Aldehyde | Amine | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic Aldehydes | Piperidine | Acidic Alumina (Solvent-free) / MW | - | 5 min | 67-91 | [5][6] |
| 2 | Aromatic Aldehydes | Piperidine | L-proline (20 mol%) / Solvent-free | 70 | 2.5-4 h | 90-96 | [6] |
| 3 | Benzaldehyde | (R)-(+)-1-phenylethylamine | None / Solvent-free | 60 | 8 h | 93 | [1] |
| 4 | Isatins | Piperidine | None / CH₂Cl₂ | Reflux (~40°C) | 24 h | 42-88 | [4][6] |
| 5 | Aromatic Aldehydes | Secondary Amines | PEG-400 / No Catalyst | Room Temp | 2-4 h | 76-94 | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the Betti base.
Caption: Workflow for the Betti Reaction Synthesis.
References
- 1. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
Application Note: 1H and 13C NMR Characterization of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Introduction
Predicted Spectroscopic Data
The predicted 1H and 13C NMR data for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol are summarized in the tables below. The chemical shifts are referenced to tetramethylsilane (TMS).[2][3]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| -OH | Variable (broad) | s | 1H | Naphthalenol OH |
| H-3, H-4, H-5, H-6, H-7, H-8 | 7.10 - 7.90 | m | 6H | Naphthalene ring protons |
| H-1' | ~3.90 | s | 2H | Methylene bridge (-CH₂-) |
| H-2', H-6' | ~2.50 | m | 4H | Piperidine α-protons |
| H-3', H-4', H-5' | 1.40 - 1.70 | m | 6H | Piperidine β,γ-protons |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number(s) | Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| C-2 | 150 - 155 | Quaternary | Naphthalenol C-OH |
| C-4a, C-8a | 120 - 135 | Quaternary | Naphthalene bridgehead C |
| C-1 | 110 - 115 | Quaternary | Naphthalene C-CH₂ |
| C-3, C-4, C-5, C-6, C-7, C-8 | 118 - 130 | Methine (-CH-) | Naphthalene ring carbons |
| C-1' | ~60 | Methylene (-CH₂-) | Methylene bridge carbon |
| C-2', C-6' | ~54 | Methylene (-CH₂-) | Piperidine α-carbons |
| C-3', C-5' | ~26 | Methylene (-CH₂-) | Piperidine β-carbons |
| C-4' | ~24 | Methylene (-CH₂-) | Piperidine γ-carbon |
Experimental Protocols
The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra for a solid organic compound like this compound.
Sample Preparation
-
Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Spectroscopy:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Set the spectral width to cover a range of 0-220 ppm.
-
A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]
-
-
Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
References
Application Notes and Protocols: Antimicrobial Activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the synthetic compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The methodologies detailed below are based on established antimicrobial susceptibility testing (AST) standards and can be adapted for screening novel antimicrobial candidates.
Introduction
This compound is a synthetic organic compound belonging to the class of Mannich bases derived from 2-naphthol. Recent studies have demonstrated its potential as an antimicrobial agent, exhibiting activity against a range of pathogenic bacteria and fungi.[1] This document outlines the essential protocols for determining the compound's efficacy, including the agar well diffusion method for preliminary screening, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the procedure for establishing the Minimum Bactericidal Concentration (MBC).
Quantitative Data Summary
The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. The following table summarizes representative data for the compound.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 | 32 | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 16 | 22 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 64 | 14 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | >128 | 11 |
| Candida albicans (ATCC 10231) | Fungus | 32 | 64 | 15 |
| Aspergillus niger (ATCC 16404) | Fungus | 64 | >128 | 10 |
Note: These values are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Preparation of Test Compound
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve the desired final concentrations for the assays.
Microbial Culture Preparation
-
Bacterial Strains: Inoculate the test bacterial strains into Mueller-Hinton Broth (MHB) and incubate at 37°C for 18-24 hours.
-
Fungal Strains: Inoculate the test fungal strains into Sabouraud Dextrose Broth (SDB) and incubate at 25-28°C for 48-72 hours.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.[2] This can be done using a spectrophotometer or a nephelometer.
Agar Well Diffusion Assay (Preliminary Screening)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[2][3]
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculation: Evenly spread the standardized microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn of growth.[2][4]
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A solvent control (e.g., DMSO) and a positive control (a standard antibiotic) should also be included.
-
Incubation: Incubate the plates at the appropriate temperature (37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Zone of Inhibition (ZOI) Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters (mm).[5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Plate Setup: Use a sterile 96-well microtiter plate. Add 100 µL of sterile broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound's working solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][8]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined by subculturing from the clear wells of the MIC assay.[9][10]
-
Subculturing: Take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spot-inoculate the aliquots onto fresh, antibiotic-free agar plates.
-
Incubation: Incubate the plates under appropriate conditions.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.[10][11][12]
Visualizations
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Hypothesized antimicrobial mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 4. asm.org [asm.org]
- 5. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. apec.org [apec.org]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: Molecular Docking of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol with DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the molecular docking of the potential antibacterial compound, 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, with its target, DNA gyrase. This document outlines the necessary steps for in silico analysis, from protein and ligand preparation to the execution of the docking simulation and analysis of the results.
Introduction
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[1][2] The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel inhibitors that target this enzyme. This compound is a Mannich base derivative of naphthol that has demonstrated potential antibacterial activity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This protocol details the in silico procedure to investigate the interaction between this compound and E. coli DNA gyrase.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with DNA gyrase and its antimicrobial activity.
Table 1: Molecular Docking Score
| Ligand Name | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| This compound | E. coli DNA Gyrase B | 5MMN | -6.755 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Pseudomonas aeruginosa MDR1 | 10 |
| This compound | Bacillus subtilis | 100 |
| This compound | Staphylococcus aureus | 100 |
| Ciprofloxacin (Reference) | - | 200 |
Data sourced from a study by Al-Hourani et al. (2025).[3]
Experimental Protocols
This section provides a detailed methodology for the molecular docking of this compound with E. coli DNA gyrase.
Software and Tools
-
Molecular Graphics and Modeling Software:
-
UCSF Chimera or PyMOL: For visualization of protein and ligand structures.
-
AutoDock Tools (ADT): For preparing protein and ligand files for docking.
-
-
Molecular Docking Software:
-
AutoDock Vina: For performing the molecular docking simulation.
-
-
Ligand Structure Generation:
-
ChemDraw or similar chemical drawing software.
-
Open Babel: For file format conversion and 3D structure generation.
-
-
Data Analysis:
-
Discovery Studio Visualizer or LigPlot+: For analyzing protein-ligand interactions.
-
Preparation of the Receptor (DNA Gyrase)
-
Retrieve the Protein Structure:
-
Download the 3D crystal structure of E. coli DNA gyrase subunit B from the Protein Data Bank (PDB). The recommended PDB ID is 5MMN .[3] This structure is co-crystallized with an inhibitor, which helps in identifying the active site.
-
-
Prepare the Protein for Docking:
-
Open the PDB file (5MMN.pdb) in a molecular modeling software like UCSF Chimera or AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format (e.g., 5MMN_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Generate the 2D Structure:
-
Draw the 2D chemical structure of this compound using software like ChemDraw.
-
Save the structure as a MOL or SDF file.
-
-
Convert to a 3D Structure and Prepare for Docking:
-
Use a tool like Open Babel to convert the 2D structure into a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.
-
Open the 3D structure in AutoDock Tools.
-
Detect the rotatable bonds in the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Grid Box Generation
-
Define the Binding Site:
-
The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file (5MMN).
-
In AutoDock Tools, select the amino acid residues known to be in the active site of DNA gyrase B. Key residues in the ATP-binding site include ASP73, ASN46, GLU50, and ARG76.[4]
-
-
Set Grid Box Parameters:
-
Center the grid box on the identified binding pocket.
-
Adjust the size of the grid box to encompass the entire binding site, typically with dimensions around 40 x 40 x 40 Å.
-
The grid parameters (center coordinates and dimensions) should be saved in a configuration file (e.g., conf.txt).
-
Molecular Docking Simulation
-
Configure AutoDock Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Analysis of Docking Results
-
Visualize Binding Poses:
-
Open the receptor PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or Discovery Studio.
-
Analyze the top-ranked binding pose to observe the orientation of the ligand within the active site.
-
-
Identify Key Interactions:
-
Use software like LigPlot+ or the analysis tools within Discovery Studio to identify and visualize the specific non-covalent interactions between the ligand and the protein's active site residues.
-
Look for hydrogen bonds, hydrophobic interactions, and any other significant contacts that contribute to the binding affinity. The interaction of the ligand with key residues such as ASP73, ASN46, GLU50, and ARG76 should be particularly noted.
-
Visualizations
Experimental Workflow
References
Application of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol in Medicinal Chemistry
Introduction
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a synthetic organic compound belonging to the class of aminoalkylnaphthols, which are known for their diverse pharmacological activities. This class of compounds, often referred to as Betti bases, has garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This document provides a detailed overview of the application of this compound in medicinal chemistry, with a primary focus on its promising antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Synthesis
This compound can be efficiently synthesized via a one-pot three-component condensation reaction known as the Betti reaction.[1] This reaction involves the condensation of 2-naphthol, formaldehyde, and a secondary amine, in this case, piperidine.
Proposed Reaction Mechanism
The Betti reaction is proposed to proceed through the formation of an electrophilic iminium ion from the reaction of formaldehyde and piperidine. This is followed by an electrophilic attack on the electron-rich C1 position of 2-naphthol, leading to the formation of the final product.
Caption: Proposed mechanism of the Betti reaction for the synthesis of this compound.
Medicinal Chemistry Applications: Antimicrobial Activity
Recent studies have highlighted the significant antimicrobial potential of this compound. The compound has demonstrated potent activity against a broad spectrum of bacteria and fungi, including multidrug-resistant (MDR) strains.[1]
Antibacterial Activity
This compound has shown remarkable antibacterial efficacy, particularly against the multidrug-resistant pathogen Pseudomonas aeruginosa.[1] The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the table below.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL) [1]
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa MDR1 | 10 |
| Staphylococcus aureus MDR | 100 |
| Escherichia coli | >400 |
| Bacillus subtilis | 100 |
| Klebsiella pneumoniae | 200 |
| Salmonella typhi | 200 |
Note: Data extracted from a study by Beyene et al. (2025).
Antifungal Activity
The compound also exhibits notable antifungal properties. The table below summarizes its activity against various fungal strains.
Table 2: Antifungal Activity of this compound (MIC in µg/mL) [1]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 400 |
| Aspergillus niger | >400 |
| Penicillium notatum | 400 |
| Penicillium funiculosum | 400 |
Note: Data extracted from a study by Beyene et al. (2025).
Mechanism of Action (Proposed)
The precise mechanism of antimicrobial action for this compound is not yet fully elucidated. However, in silico molecular docking studies suggest that its antibacterial activity may be attributed to the inhibition of essential bacterial enzymes.
Inhibition of Bacterial DNA Gyrase
Molecular docking studies have shown a strong binding affinity of this compound to the active site of E. coli DNA gyrase (PDB ID: 5MMN).[1] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.
Inhibition of Fungal Lanosterol 14α-demethylase
Similarly, the antifungal activity is proposed to stem from the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[1] Docking studies revealed a strong binding affinity of the compound to the active site of Candida albicans lanosterol 14α-demethylase (PDB ID: 5V5Z).[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (Betti Reaction)
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Ethanol
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in ethanol.
-
To the stirred solution, add piperidine (1.2 eq) followed by the dropwise addition of aqueous formaldehyde (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial/fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal strains for testing
-
Sterile saline
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to the desired final concentration.
-
Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.
-
Include a positive control (microorganism without the compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound has emerged as a promising scaffold in medicinal chemistry, particularly in the development of new antimicrobial agents. Its potent activity against multidrug-resistant bacteria underscores its potential to address the growing challenge of antibiotic resistance. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential against other therapeutic targets. The straightforward synthesis and significant biological activity make this compound an attractive candidate for further drug discovery and development efforts.
References
Application Notes & Protocols: A Versatile Method for Synthesizing 1-(Piperidin-1-ylmethyl)naphthalen-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and its derivatives, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route is the Mannich reaction, a robust three-component condensation involving 2-naphthol, piperidine, and an aldehyde (commonly formaldehyde).[1][2][3] These compounds have demonstrated a range of biological activities, including potent antimicrobial effects against multidrug-resistant (MDR) bacterial strains.[1] This note includes a generalized experimental protocol, quantitative data on yields and biological activity, and workflow diagrams to guide researchers in the synthesis and exploration of these valuable derivatives.
General Synthesis Scheme: The Mannich Reaction
The synthesis of this compound derivatives is most commonly achieved via the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on 2-naphthol using formaldehyde and a secondary amine, such as piperidine.[2][4] The reaction is versatile and can be performed under various conditions, including in different solvents or even solvent-free.[5][6]
The general reaction is as follows:
2-Naphthol + Formaldehyde + Piperidine → this compound
This method is valued for its efficiency and the direct formation of a C-C bond, providing access to a wide range of biologically active molecules.[4]
Experimental Protocols
This section details two common protocols for the synthesis of this compound derivatives.
Protocol 1: Synthesis using Reflux in a Basic Medium
This protocol is adapted from methodologies that utilize heat to drive the reaction to completion.[2][7]
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Methanol or Ethanol
-
Three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol (0.025 mol) in 50 mL of methanol.[8]
-
Amine and Aldehyde Addition: To the stirred solution, add piperidine (0.012 mol). After 30 minutes of stirring, slowly add a 37% aqueous solution of formaldehyde (0.025 mol).[8] A basic medium is established by the amine.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-6 hours.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. For further precipitation, place the flask in an ice bath. Crystals of the product should form.[2][7]
-
Isolation: Collect the crude product by filtration, washing the crystals with a small amount of cold ethanol to remove impurities.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure crystals of this compound.
-
Drying and Characterization: Dry the pure crystals and characterize them using techniques such as melting point determination, NMR, and IR spectroscopy.
Diagram: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Data Presentation
The synthesis of this compound derivatives generally results in good to excellent yields. The biological activity, particularly antimicrobial efficacy, is notable.
Table 1: Synthesis Yields and Physical Properties
| Derivative Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 1-Phenylaminomethyl-naphthalen-2-ol | Reflux in basic medium | 74% | 134°C | [2] |
| 1-[Phenyl(piperidin-1-yl)methyl]naphthalen-2-ol | Betti Reaction | 45-95% | Not Specified | [5] |
Table 2: Antimicrobial Activity Data
The derivative this compound (referred to as Compound 3 in the cited study) has shown significant antibacterial activity.[1]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pseudomonas aeruginosa MDR1 | Gram-negative Bacteria | 10 | [1] |
| Escherichia coli | Gram-negative Bacteria | 200 | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | 200 | [1] |
| Penicillium notatum | Fungus | >2000 | [1] |
| Candida albicans | Fungus | >2000 | [1] |
Applications and Biological Activity
Derivatives of this compound are of significant interest due to their broad spectrum of biological activities.
-
Antimicrobial Agents: These compounds have demonstrated potent activity against various bacterial and fungal strains.[1] Notably, they are effective against multidrug-resistant bacteria, such as P. aeruginosa, making them promising candidates for combating drug-resistant infections.[1]
-
Anticancer Potential: Mannich bases, in general, are explored for their antineoplastic properties.[2]
-
Neuropharmacology: The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.[5]
-
Anti-inflammatory Activity: Related naphthalene derivatives have been shown to possess anti-inflammatory properties.[8]
Diagram: Structure-Activity Relationship
Caption: Key structural features and their link to potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Buy 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol (EVT-3192095) | 6278-04-2 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anticancer Properties of Mannich Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mannich bases are a diverse class of organic compounds synthesized through the aminomethylation of a substrate containing an active hydrogen atom.[1][2][3] In medicinal chemistry, they have garnered significant interest due to their wide range of biological activities, including potent anticancer and cytotoxic effects.[1][3][4] These compounds can induce apoptosis, interfere with cellular mechanisms by alkylating thiols, and disrupt mitochondrial functions.[1] Some Mannich bases have shown the ability to cleave poly[ADP-ribose]polymerase-1 (PARP-1) and inhibit key enzymes involved in cancer progression.[1]
This document provides a comprehensive set of protocols for the systematic evaluation of the anticancer properties of novel Mannich base derivatives. The described experimental setup covers initial cytotoxicity screening, investigation of the mode of cell death, effects on cell cycle progression, and elucidation of the underlying molecular mechanisms.
Experimental Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a compound's anticancer potential. The workflow begins with a broad screening for cytotoxicity to determine the effective concentration range. Subsequent assays then delve into the specific mechanisms through which the Mannich base exerts its effects.
Caption: Overall experimental workflow for anticancer evaluation.
Cell Viability and Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7]
Experimental Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mannich base stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Mannich base in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the Mannich base. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[5][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.
Data Presentation: Cytotoxicity
The results are typically expressed as the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Mannich Base X | MCF-7 | 48 | 15.2 ± 1.8 |
| Mannich Base X | A549 | 48 | 22.5 ± 2.4 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.1 |
| Doxorubicin (Control) | A549 | 48 | 1.2 ± 0.2 |
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[9][10]
Experimental Protocol: Annexin V/PI Assay
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[10]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment with the Mannich base (at its IC₅₀ concentration). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[10]
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[10] Gently vortex the cells.
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[10][12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10][12]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[10] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[10]
Data Presentation: Apoptosis Analysis
| Treatment | Cell Population | % of Total Cells |
| Control (Untreated) | Healthy (Annexin V- / PI-) | 95.1 ± 2.1 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.5 | |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.4 | |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.2 | |
| Mannich Base X (IC₅₀) | Healthy (Annexin V- / PI-) | 45.3 ± 3.5 |
| Early Apoptotic (Annexin V+ / PI-) | 28.7 ± 2.9 | |
| Late Apoptotic (Annexin V+ / PI+) | 23.2 ± 2.1 | |
| Necrotic (Annexin V- / PI+) | 2.8 ± 0.7 |
Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis is performed to determine if the anticancer compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This is achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the cellular DNA content using flow cytometry.[13]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells (approx. 1 x 10⁶ cells per sample)
-
Cold 70% Ethanol
-
Cold PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with the Mannich base. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C (or overnight at -20°C).[14]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with 1 mL of cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent its staining.[14] Incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.[14]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 60.5 ± 4.1 | 25.3 ± 2.8 | 14.2 ± 1.9 |
| Mannich Base X (IC₅₀) | 25.1 ± 3.3 | 15.8 ± 2.5 | 59.1 ± 5.2 |
Mechanism of Action: Western Blotting
Western blotting is used to detect specific proteins in a sample and can help elucidate the signaling pathways affected by the Mannich base.[15][16] For example, studies have shown that some Mannich bases can modulate the MAPK and p53/Bax/Bcl2 pathways.[17][18]
Caption: Simplified p53-mediated apoptosis pathway.
Experimental Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-Actin or GAPDH).
Data Presentation: Protein Expression Analysis
| Target Protein | Treatment | Relative Expression (Normalized to β-Actin) |
| p53 | Control | 1.00 ± 0.00 |
| Mannich Base X | 3.25 ± 0.41 | |
| Bax | Control | 1.00 ± 0.00 |
| Mannich Base X | 2.89 ± 0.35 | |
| Bcl-2 | Control | 1.00 ± 0.00 |
| Mannich Base X | 0.31 ± 0.08 |
References
- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Anticancer Activity of Mannich Bases: A Review of Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Purity Assessment of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a Mannich base derived from 2-naphthol, formaldehyde, and piperidine. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, rigorous purity assessment is crucial to ensure its quality, safety, and efficacy. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis. Potential impurities that may arise from the synthesis, which is typically a Mannich reaction, include unreacted starting materials (2-naphthol, piperidine), residual formaldehyde, and by-products from side reactions.[1][2][3]
Analytical Techniques for Purity Assessment
A multi-tiered approach employing various analytical techniques is recommended for a thorough purity profiling of this compound.[4][5][6]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a primary technique for the quantification of the main component and the detection of non-volatile organic impurities. A reversed-phase method is suitable for the separation of the relatively non-polar analyte from potential polar and non-polar impurities.
Table 1: HPLC-UV Method Parameters and Representative Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Acetonitrile/Water (1:1) |
| Analyte Retention Time | ~ 8.5 min |
| Purity (Area %) | 99.85% |
| Known Impurity 1 (2-Naphthol) | 0.05% (at ~4.2 min) |
| Unknown Impurity 2 | 0.10% (at ~6.1 min) |
-
Solution Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.
-
Standard Solution (for impurity identification): Prepare a solution containing 1 mg/mL of this compound and spike it with known potential impurities (e.g., 2-naphthol) at a concentration of approximately 0.001 mg/mL.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and standard solutions.
-
Acquire the chromatograms for 20 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the purity of this compound using the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[7][8]
Table 2: GC-MS Method Parameters and Representative Data
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
| Sample Concentration | 1 mg/mL in Dichloromethane |
| Analyte Retention Time | ~ 12.8 min |
| Residual Solvent 1 (Toluene) | < 50 ppm |
| Residual Solvent 2 (Ethanol) | < 200 ppm |
-
Solution Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
Solvent Standard: Prepare a standard solution of potential residual solvents (e.g., toluene, ethanol) in dichloromethane at a known concentration (e.g., 10 µg/mL).
-
-
Instrument Setup and Analysis:
-
Set up the GC-MS system with the specified parameters.
-
Inject the solvent blank, solvent standard, and the sample solution.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the solvent standard.
-
Quantify the identified impurities using an external standard method.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.[9][10][11]
Table 3: qNMR Parameters and Representative Purity Data
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride |
| Analyte Signal (Integral) | Aromatic protons (e.g., δ 7.2-8.1 ppm) |
| Standard Signal (Integral) | Olefinic protons (δ 7.10 ppm, s, 2H) |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
| Calculated Purity | 99.7% (w/w) |
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently agitate until both the sample and the standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
-
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Melting Point Determination
The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[12][13][14]
Table 4: Melting Point Analysis Data
| Parameter | Value |
| Apparatus | Digital Melting Point Apparatus |
| Heating Rate | 1 °C/min (near melting point) |
| Observed Melting Range | 93.5 - 94.5 °C |
| Literature Melting Point | 93-94 °C |
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, grind the sample gently with a mortar and pestle.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the starting temperature to about 10-15 °C below the expected melting point.
-
Use a rapid heating rate (e.g., 10 °C/min) to approach the expected melting point, then reduce the heating rate to 1-2 °C/min for the final determination.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Summary
The purity of this compound can be reliably determined through a combination of chromatographic, spectroscopic, and physical property measurements. HPLC-UV provides excellent quantification of the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. qNMR offers a highly accurate, absolute purity determination, while melting point analysis serves as a rapid and straightforward preliminary purity check. The application of these orthogonal techniques ensures a comprehensive and robust assessment of the compound's purity, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. qNMR - BIPM [bipm.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 12. westlab.com [westlab.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. personal.tcu.edu [personal.tcu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Welcome to the technical support center for the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method is the Mannich reaction, a three-component condensation involving 2-naphthol, piperidine, and formaldehyde.[1][2] This reaction is a classic method for the preparation of β-aminoketones and aldehydes, known as Mannich bases.[2]
Q2: What are the typical yields for this synthesis?
A2: Reported yields can vary significantly, ranging from 45% to over 95%, depending on the specific reaction conditions, catalysts, and purification methods used.[3]
Q3: What is the mechanism of the Mannich reaction in this synthesis?
A3: The reaction proceeds in two main steps. First, piperidine reacts with formaldehyde to form an electrophilic iminium ion. Subsequently, the electron-rich 2-naphthol attacks the iminium ion, leading to the formation of the final product, this compound.[2]
Q4: Can other aldehydes be used in this reaction?
A4: Yes, while formaldehyde is used to synthesize the specific target compound, other aldehydes can be used in what is sometimes referred to as the Betti reaction, a variation of the Mannich reaction.[1][3] Using other aldehydes will result in a different substituent at the methylene bridge.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Reagents: Ensure the freshness and purity of 2-naphthol, piperidine, and formaldehyde. Paraformaldehyde can be used as a source of formaldehyde.
-
Improper Reaction Conditions: The reaction is sensitive to temperature, solvent, and catalysts. Below is a table summarizing various reported conditions and their impact on yield.
-
Incorrect Stoichiometry: An excess of formaldehyde can sometimes lead to side reactions.[4] It is recommended to start with equimolar amounts of the three reactants.[2]
Problem 2: Formation of Side Products/Impurities
Possible Causes & Solutions:
-
Bis-substitution: The formation of a di-substituted product can occur. Optimizing the stoichiometry of the reactants can minimize this.
-
Polymerization of Formaldehyde: Using a fresh source of formaldehyde or paraformaldehyde can prevent issues related to polymerization.
-
Oxidation of 2-Naphthol: 2-Naphthol can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield and purity of the product.
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Residual Reactants: Unreacted starting materials can co-crystallize with the product. Washing the crude product with a suitable solvent can help remove these impurities.
-
Oily Product: The product may initially separate as an oil. Trituration with a non-polar solvent like hexane or petroleum ether can often induce crystallization.
-
Recrystallization Issues: Choosing the right solvent for recrystallization is crucial. Ethanol or a mixture of ethanol and water is often effective.[5] The crude product can be purified by column chromatography if recrystallization is not sufficient.[6]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes how different reaction conditions can influence the yield of similar Mannich base syntheses involving 2-naphthol.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline (20 mol%) | Solvent-free | 70 | 2.5–4 h | 90–96 | [7] |
| BiCl₃ (7.5 mol%) | Solvent-free | 80 | 10–15 min | 85–93 | [7] |
| Acidic Alumina (Microwave) | Solvent-free | N/A | 5 min | 67–91 | [7] |
| None | Ethanol/Methanol | Room Temp - Reflux | Variable | 45–95 | [3] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Solvent-Free Synthesis
This protocol is adapted from a high-yield method for the synthesis of Betti bases.[7]
Materials:
-
2-Naphthol
-
Piperidine
-
Paraformaldehyde
-
L-proline
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a round bottom flask, combine 2-naphthol (10 mmol), piperidine (10 mmol), paraformaldehyde (10 mmol), and L-proline (2 mmol, 20 mol%).
-
Heat the mixture to 70°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from ethanol to obtain pure this compound.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Protocol 2: Conventional Synthesis in Ethanol
This protocol is based on general procedures for Mannich reactions.[5]
Materials:
-
2-Naphthol
-
Piperidine
-
Formaldehyde solution (37% in water)
-
Ethanol
-
Round bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve 2-naphthol (10 mmol) in ethanol (50 mL) in a round bottom flask.
-
Add piperidine (10 mmol) to the solution and stir.
-
Slowly add formaldehyde solution (10 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product and wash with cold water to remove any unreacted formaldehyde and piperidine hydrochloride.
-
Purify the product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 3. Buy 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol (EVT-3192095) | 6278-04-2 [evitachem.com]
- 4. Discussing the Mannich reaction , Hive Serious Chemistry [chemistry.mdma.ch]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
Technical Support Center: Purification of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol by Column Chromatography
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol using column chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column with stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Selection of Solvent System (Eluent):
-
Perform TLC analysis to determine the optimal solvent system.
-
A good starting point for a polar compound like this compound is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[1]
-
To prevent peak tailing, which is common with amine-containing compounds, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the eluent system.[2][3]
-
Aim for an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation.
-
-
Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (about 1 cm) over the cotton plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.
-
Continuously run the eluent through the column, ensuring the silica bed never runs dry.
-
-
Sample Loading:
-
Dry Loading (Recommended for samples with poor solubility):
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the initial eluent.
-
Using a pipette, carefully apply the solution to the top of the silica bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.
-
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This is often necessary for separating compounds with a wide range of polarities.[2]
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, MS, melting point).
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound is stuck at the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a system like 5-10% methanol in dichloromethane may be necessary.[1][6] |
| Poor separation of the compound from impurities. | Incorrect solvent system. | Re-optimize the solvent system using TLC to achieve better separation between the spots of your compound and the impurities.[7] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a silica gel to crude compound ratio of at least 30:1 by weight.[7] | |
| Improperly packed column. | Ensure the column is packed uniformly without any cracks or air bubbles. Repack the column if necessary.[7] | |
| Streaking or tailing of the compound on the TLC and column. | The compound is interacting with the acidic silica gel due to its basic nature. | Add a small amount of a base like triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[2][3] Alternatively, use a different stationary phase like neutral alumina.[8] |
| The compound appears to be decomposing on the column. | The compound is unstable on silica gel. | Perform a 2D TLC to check for stability on silica. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or neutral alumina. |
| Fractions are very dilute. | The compound is eluting very slowly. | Once the compound starts to elute, you can increase the polarity of the solvent to speed up the elution and obtain more concentrated fractions. |
Frequently Asked Questions (FAQs)
Q1: Why is my amine-containing compound tailing on the silica gel column? A1: Basic compounds like amines can interact with the slightly acidic silanol groups on the surface of the silica gel, leading to strong adsorption and resulting in tailing. To mitigate this, you can add a small amount of a competing base, such as triethylamine, to your eluent to block these active sites.[3][6]
Q2: What is the ideal Rf value I should aim for before running the column? A2: An Rf value between 0.25 and 0.35 in the chosen TLC solvent system is generally considered ideal for good separation on a column.
Q3: What should I do if my compound is not soluble in the eluent? A3: If your compound has poor solubility in the eluent, dry loading is the recommended method. This involves pre-adsorbing your compound onto a small amount of silica gel before adding it to the column.[5]
Q4: Can I reuse my column? A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications as it can be difficult to remove all traces of the previous sample, which may lead to cross-contamination.
Q5: How much silica gel should I use? A5: A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for good separation. This ratio may need to be increased for difficult separations.[7]
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of a polar amino compound like this compound. Note that these are illustrative values and should be optimized for your specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Deactivated with triethylamine or neutral alumina can also be used.[2][8] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5% TEA | The ratio should be optimized based on TLC. Other systems like DCM:MeOH can be used for more polar compounds.[1] |
| Target Rf Value | 0.25 - 0.35 | Provides a good balance between separation and elution time. |
| Silica to Compound Ratio | 30:1 to 50:1 (w/w) | Higher ratios are needed for more difficult separations.[7] |
| Typical Yield | 70-90% | Highly dependent on the purity of the crude material and the success of the separation. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. columbia.edu [columbia.edu]
Technical Support Center: Navigating Solubility Challenges of 2-Naphthol Mannich Bases in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles associated with 2-naphthol Mannich bases in biological assays. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: My 2-naphthol Mannich base, readily soluble in DMSO, is precipitating upon dilution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This common phenomenon, often termed "crashing out," occurs because 2-naphthol Mannich bases are frequently hydrophobic (poorly water-soluble). While they dissolve in the organic solvent DMSO, the abrupt increase in polarity upon addition to an aqueous buffer significantly reduces their solubility, causing precipitation.[1]
To prevent this, consider the following:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and affect assay results.[2] Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilution: Perform serial dilutions of your compound in 100% DMSO first to reach a concentration closer to your final desired concentration before the final dilution into the aqueous buffer.[2]
-
Slow, Stepwise Addition: Add the DMSO stock solution to the aqueous buffer slowly and with constant gentle mixing. This gradual dilution can prevent rapid precipitation.
Q2: What are the primary methods to improve the aqueous solubility of 2-naphthol Mannich bases for my experiments?
A2: The three most common and effective strategies are:
-
Co-solvents: Utilizing a water-miscible organic solvent, like DMSO or ethanol, in your final assay medium can increase the solubility of non-polar compounds.[1]
-
pH Adjustment: Mannich bases are basic in nature, and their solubility is often pH-dependent. Lowering the pH of the aqueous buffer can protonate the amine group, forming a more soluble salt.[3][4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic 2-naphthol Mannich base, forming an inclusion complex that is more water-soluble.[5][6][7]
Q3: Can I use heat to dissolve my 2-naphthol Mannich base?
A3: Gentle warming can be a useful aid in dissolving your compound initially in DMSO. However, exercise caution as excessive heat can lead to the degradation of thermally sensitive compounds. It is crucial to assess the thermal stability of your specific 2-naphthol Mannich base derivative.
Q4: How do I choose the right cyclodextrin for my compound?
A4: The choice of cyclodextrin depends on the size and shape of your 2-naphthol Mannich base. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the size of their cavity.[5][6] HP-β-CD is often preferred for parenteral applications due to its higher water solubility and lower toxicity compared to unmodified β-CD.[5] Empirical testing is necessary to determine the optimal cyclodextrin and its concentration for your specific compound.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | - High final concentration of the compound.- Insufficient DMSO in the final solution.- Rapid change in solvent polarity. | - Decrease the final concentration of the compound.- Perform a DMSO tolerance test on your cells and use the maximum tolerable concentration.- Add the DMSO stock to the buffer dropwise while vortexing. |
| Cloudiness or fine precipitate appears over time in the assay plate. | - Compound has low kinetic solubility.- Temperature fluctuations. | - Consider using a precipitation inhibitor.- Utilize cyclodextrins to form a stable inclusion complex.- Ensure consistent temperature control during the assay. |
| Inconsistent results between replicate wells. | - Incomplete dissolution of the compound.- Precipitation in some wells but not others. | - Visually inspect all solutions for complete dissolution before use.- Sonicate the stock solution briefly to aid dissolution.- Ensure thorough mixing when preparing assay plates. |
| Low or no biological activity observed. | - The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Determine the aqueous solubility of your compound under assay conditions.- Employ solubilization techniques (pH adjustment, cyclodextrins) to increase the concentration of the dissolved compound. |
Quantitative Data on Solubility
While specific solubility data is highly dependent on the exact structure of the 2-naphthol Mannich base derivative, the following table provides a general overview of the expected solubility in different solvents. Note: These are representative values and should be experimentally confirmed for your specific compound.
| Solvent/System | Expected Solubility Range (for a typical hydrophobic 2-naphthol Mannich base) | Reference/Rationale |
| Water (pH 7.4) | < 10 µg/mL | Poor intrinsic aqueous solubility of the hydrophobic core structure.[8] |
| DMSO | > 10 mg/mL | High capacity of DMSO to dissolve a wide range of organic compounds.[2] |
| Aqueous Buffer (pH 5.0) | 10 - 100 µg/mL | Increased solubility due to protonation of the basic amine group.[3] |
| Aqueous Buffer with 2% HP-β-CD | 50 - 500 µg/mL | Formation of a more soluble inclusion complex.[5][6] |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents (DMSO)
-
Preparation of High-Concentration Stock Solution:
-
Accurately weigh the 2-naphthol Mannich base.
-
Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect for any particulates.
-
-
Serial Dilution in DMSO:
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to prepare intermediate stock solutions. This minimizes the volume of DMSO added to the final assay medium.
-
-
Final Dilution in Aqueous Buffer:
-
Prepare the final aqueous assay buffer.
-
While gently vortexing the buffer, add the required volume of the appropriate DMSO stock solution dropwise to achieve the final desired compound concentration.
-
Ensure the final DMSO concentration is below the tolerance limit of your assay system (typically <0.5%).
-
-
Control Preparation:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the aqueous assay buffer.
-
Protocol 2: Solubilization using pH Adjustment
-
Determine the pKa of the 2-naphthol Mannich Base:
-
If the pKa is unknown, it can be experimentally determined using potentiometric titration or predicted using computational tools.
-
-
Prepare a pH-Solubility Profile:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).
-
Add an excess amount of the 2-naphthol Mannich base to a fixed volume of each buffer.
-
Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter or centrifuge the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH for solubilization.
-
-
Assay Buffer Preparation:
-
Based on the pH-solubility profile, prepare your final assay buffer at a pH that provides sufficient solubility for your desired compound concentration.
-
Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10% w/v).
-
-
Formation of the Inclusion Complex (Kneading Method):
-
Place a known amount of the 2-naphthol Mannich base in a mortar.
-
Add a small amount of the HP-β-CD solution to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid to obtain the inclusion complex powder.
-
-
Solubility Determination:
-
Determine the solubility of the inclusion complex in the aqueous assay buffer following a similar procedure to the shake-flask method described in Protocol 2.
-
-
Direct Solubilization in Assay Medium:
-
Alternatively, for initial screening, prepare the final assay buffer containing a predetermined concentration of HP-β-CD (e.g., 1-2% w/v).
-
Add the DMSO stock of the 2-naphthol Mannich base to this cyclodextrin-containing buffer. The HP-β-CD in the solution will help to solubilize the compound as it is diluted.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting common solubility problems.
Signaling Pathway: Anticancer Mechanism via Fas/CD95 Apoptosis
Caption: Simplified Fas/CD95 apoptosis signaling pathway.
Signaling Pathway: Antibacterial Mechanism via DNA Gyrase Inhibition
Caption: Mechanism of antibacterial action through DNA gyrase inhibition.
References
- 1. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Mannich Bases of 2-Naphthol
Welcome to the technical support center for the synthesis of Mannich bases of 2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this important multicomponent reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture has turned into a dark, tarry, and intractable mess. What went wrong and can I salvage it?
A1: The formation of tarry products is a common issue, often resulting from polymerization of the starting materials or products, or from complex side reactions.
-
Probable Causes:
-
High Reaction Temperature: Excessive heat can promote undesired polymerization pathways.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to degradation and tar formation.
-
Highly Reactive Aldehydes: Certain aldehydes, particularly those prone to self-condensation or polymerization under acidic conditions, can contribute to this issue.
-
Incorrect Stoichiometry: An imbalance in the molar ratios of the reactants can lead to side reactions.
-
-
Solutions & Salvage:
-
Optimize Temperature and Time: Carefully control the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Shorter reaction times, especially with microwave-assisted methods, can significantly reduce tar formation.
-
Purification: Salvaging the desired product from a tarry mixture can be challenging. Attempt to dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter off any insoluble material. Column chromatography on silica gel is often the most effective method for isolating the Mannich base from the complex mixture.
-
Prevention: For future reactions, consider using a milder catalyst, lowering the reaction temperature, and strictly adhering to the optimized reaction time.
-
Q2: My reaction has failed, and I have recovered most of my starting 2-naphthol. What are the likely reasons for this?
A2: Recovery of starting material indicates that the reaction did not initiate or proceed to a significant extent.
-
Probable Causes:
-
Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. For example, p-toluenesulfonic acid is hygroscopic and its effectiveness can be diminished by moisture.
-
Insufficient Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Poor Quality Reagents: Impurities in the 2-naphthol, aldehyde, or amine can inhibit the reaction.
-
Inappropriate Solvent: If using a solvent, it may not be suitable for the specific reaction conditions or may be wet.
-
-
Solutions:
-
Catalyst Quality: Use a fresh, anhydrous catalyst. If using a reusable catalyst, ensure it has been properly activated.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor for product formation by TLC. Consider switching to a more efficient heating method like microwave irradiation.
-
Reagent Purity: Ensure all reactants are of high purity. Recrystallize the 2-naphthol if necessary.
-
Solvent Choice: For solvent-based reactions, use dry, high-purity solvents. Many successful syntheses are performed under solvent-free conditions, which can also be an effective alternative.[1][2][3][4]
-
Q3: My yield is consistently low. How can I improve it?
A3: Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to inefficient work-up and purification.
-
Probable Causes:
-
Suboptimal Catalyst or Catalyst Loading: The choice of catalyst and its concentration are crucial for maximizing yield.
-
Formation of Side Products: The primary cause of low yields is often the formation of undesired side products, such as bis-Mannich bases.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Product Loss During Work-up and Purification: The product may be partially lost during extraction, washing, or recrystallization steps.
-
-
Solutions:
-
Catalyst Screening: Experiment with different catalysts (e.g., p-toluenesulfonic acid, Lewis acids, or heterogeneous catalysts) and optimize the catalyst loading (see Tables 1 & 2).
-
Control Stoichiometry: Carefully control the molar ratios of the reactants to minimize the formation of side products like bis-Mannich bases, which can arise from the reaction of a second molecule of 2-naphthol and aldehyde with the initial product.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time.
-
Efficient Purification: Optimize your purification procedure. For recrystallization, choose a solvent system that provides good recovery. If using column chromatography, select an appropriate eluent system to ensure good separation.
-
Q4: I am observing the formation of a significant amount of a higher molecular weight side product. What is it and how can I prevent it?
A4: A common higher molecular weight side product in the Mannich reaction of 2-naphthol is a bis-Mannich base. This occurs when a second molecule of 2-naphthol and aldehyde react with the amine component.
-
Mechanism of Bis-Mannich Base Formation:
-
In the presence of a diamine (like piperazine) or when using a primary amine, both N-H bonds can participate in the reaction, leading to the formation of a bis-Mannich base where the amine is linked to two aminomethylated 2-naphthol units.
-
-
Prevention:
-
Stoichiometry Control: Use a precise 1:1:1 molar ratio of 2-naphthol, aldehyde, and a secondary amine. If using a primary amine, carefully control the stoichiometry to favor the mono-Mannich product.
-
Choice of Amine: Using a secondary amine will prevent the formation of bis-Mannich bases arising from double addition to the same amine nitrogen.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter time) can sometimes favor the formation of the mono-adduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Mannich reaction of 2-naphthol?
A1: The acid-catalyzed Mannich reaction of 2-naphthol generally proceeds through the following key steps:
-
Iminium Ion Formation: The aldehyde and amine react in the presence of an acid catalyst to form a reactive electrophilic iminium ion.
-
Nucleophilic Attack: The electron-rich 2-naphthol acts as a nucleophile and attacks the iminium ion. The attack occurs at the ortho position to the hydroxyl group.
-
Deprotonation: A final deprotonation step regenerates the aromaticity of the naphthalene ring and yields the final Mannich base product.[5]
Q2: What types of catalysts can be used for this reaction?
A2: A wide variety of catalysts have been successfully employed, including:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a commonly used, efficient, and cost-effective catalyst.[1][3]
-
Lewis Acids: Metal salts such as InCl₃ and Sc(OTf)₃ can catalyze the reaction.
-
Heterogeneous Catalysts: Solid-supported acids and other heterogeneous catalysts offer advantages in terms of easy separation and reusability.
-
Ionic Liquids: These can act as both the solvent and the catalyst, offering a "green" alternative.
The choice of catalyst can significantly impact reaction time, temperature, and yield.
Q3: Are solvent-free conditions effective for this synthesis?
A3: Yes, solvent-free conditions are often highly effective and are considered a green chemistry approach.[1][2][3][4] Heating a neat mixture of the three components, often with a catalyst, can lead to high yields in short reaction times, particularly when combined with microwave irradiation. This method also simplifies the work-up procedure.
Q4: How does the choice of aldehyde and amine affect the reaction?
A4:
-
Aldehydes: Aromatic aldehydes are most commonly used. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde. Electron-withdrawing groups can make the aldehyde more electrophilic and may accelerate the initial iminium ion formation, while electron-donating groups can have the opposite effect. Aliphatic aldehydes can also be used, but they may be more prone to side reactions like self-condensation.
-
Amines: Secondary amines (e.g., piperidine, morpholine, dimethylamine) are frequently used and lead to the formation of tertiary Mannich bases. Primary amines can also be used, but they have two reactive N-H bonds, which can potentially lead to the formation of bis-Mannich bases as side products.
Q5: What are the best methods for purifying 2-naphthol Mannich bases?
A5: The most common purification techniques are:
-
Recrystallization: This is a highly effective method for obtaining pure crystalline products. A suitable solvent or solvent mixture should be chosen where the Mannich base is soluble at high temperatures and sparingly soluble at low temperatures.
-
Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography on silica gel is the preferred method. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used as the eluent.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Naphthol Mannich Bases
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | 10 | PEG-400 | - | 20 min - 4 h | 65-91 | [6] |
| Phenylboronic acid | 15 | Solvent-free | 120 | 1-7 h | 60-92 | [6] |
| Adipic acid | 10 | Solvent-free | 120 | 9-76 min | up to 96 | [6] |
| Ascorbic acid | 8.5 | Solvent-free | - | 4-12 min | 75-96 | [6] |
| Triethanolammonium acetate | 20 | Solvent-free | 90 | up to 85 min | 76-91 | [6] |
| [TMEDSA][Cl]₂ | 7.5 | Solvent-free | 70 | minutes | 92-95 | [6] |
| Nickel nanoparticles | - | Solvent-free | 100 | 12-40 min | 35-95 | [6] |
| Chitosan-SO₃H | 0.02 g/mmol | Solvent-free | 80 | short | high | [6] |
Table 2: Effect of Reaction Conditions on Yield
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | p-TSA | Ethanol | Reflux | 72 h | - | [7] |
| Microwave Irradiation | None | Solvent-free | 125 | 5 min | Good to excellent | [7] |
| Microwave Irradiation | p-TSA | Solvent-free | - | 1 min | - | [3] |
| Conventional Heating | L-proline | Solvent-free | 70 | 2.5-4 h | 90-96 | |
| Conventional Heating | None | Solvent-free | 80 | 25-30 min | 85-93 |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis using p-Toluenesulfonic Acid
This protocol is adapted from a procedure for the synthesis of 2-naphthol Mannich bases.[3]
Materials:
-
2-Naphthol (10 mmol)
-
Aromatic aldehyde (12 mmol)
-
Secondary amine (12 mmol)
-
p-Toluenesulfonic acid (p-TSA) (50 mg, catalytic amount)
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-naphthol, the aromatic aldehyde, the secondary amine, and p-TSA.
-
Irradiate the mixture in the microwave reactor for 1 minute (e.g., in two 30-second intervals to prevent overheating).
-
Allow the reaction mixture to cool to room temperature.
-
Add methanol to the cooled mixture.
-
Purification by Digestion/Recrystallization:
-
Stir the mixture in hot methanol (20 mL) for 1 hour.
-
Allow the mixture to stand at room temperature overnight to facilitate crystallization.
-
Filter the solid product, wash with cold methanol (2 x 5 mL), and dry under vacuum.
-
-
Purification by Column Chromatography (if necessary):
-
If the product does not crystallize or is impure, concentrate the methanolic solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Conventional Synthesis of Bis-Mannich Bases
This protocol is adapted from a procedure for the synthesis of N,N'-bis-[aryl-(2-hydroxynaphthalen-1-yl)-methyl]-piperazines.[7]
Materials:
-
2-Naphthol (0.01 mol)
-
Piperazine (0.005 mol)
-
Aromatic aldehyde (0.01 mol)
-
Ethanol (40 mL)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol, piperazine, and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of p-TSA to the mixture.
-
Reflux the reaction mixture for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure bis-Mannich base.
Visualizations
Caption: General mechanism of the acid-catalyzed Mannich reaction of 2-naphthol.
Caption: A typical experimental workflow for the synthesis of 2-naphthol Mannich bases.
Caption: A troubleshooting decision tree for common issues in the Mannich reaction.
References
- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming side reactions in the synthesis of 1-aminoalkyl-2-naphthols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-aminoalkyl-2-naphthols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1-aminoalkyl-2-naphthols, a class of compounds often prepared via the Betti reaction or a modified Mannich reaction.
Problem 1: Low Yield of the Desired 1-Aminoalkyl-2-naphthol
Q: My reaction is resulting in a low yield of the target 1-aminoalkyl-2-naphthol. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present. Consider a moderate increase in temperature, but be cautious as this can also promote side reactions.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Poor Quality Reagents: Impurities in the 2-naphthol, aldehyde, or amine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled aldehydes if they have been stored for a long time, as they can oxidize.
-
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of dibenzoxanthenes.
-
Solution: See the dedicated troubleshooting section on dibenzoxanthene formation below. Optimizing the stoichiometry of reactants can also minimize side reactions. A slight excess of the amine or aldehyde might be beneficial, but this needs to be evaluated on a case-by-case basis.
-
-
Exothermic Reaction: The Betti reaction can be exothermic, and a rapid increase in temperature can lead to the formation of side products.[3]
-
Solution: Control the reaction temperature by slow, portion-wise addition of one of the reactants or by using an ice bath to dissipate the heat generated.[4]
-
Problem 2: Formation of an Insoluble Precipitate (Not the Product)
Q: An unexpected, insoluble material has precipitated from my reaction mixture. What could it be and how do I deal with it?
A: The most likely culprit for an insoluble, non-product precipitate is the formation of a dibenzoxanthene derivative. This is a common side reaction when 2-naphthol is reacted with aldehydes in the presence of an acid catalyst.[5][6]
-
Cause: The acid catalyst can promote the condensation of two molecules of 2-naphthol with one molecule of the aldehyde to form the rigid, often insoluble, dibenzoxanthene.
-
Prevention:
-
Control Stoichiometry: Use a precise 1:1 ratio of 2-naphthol to the aldehyde. An excess of 2-naphthol will favor dibenzoxanthene formation.
-
Amine Presence: Ensure the amine is present from the start of the reaction. The amine competes with the second molecule of 2-naphthol for the intermediate ortho-quinone methide (o-QM), thus favoring the formation of the desired 1-aminoalkyl-2-naphthol.
-
Catalyst Choice: A milder catalyst or a lower catalyst loading might reduce the rate of dibenzoxanthene formation.
-
-
Remediation:
-
If the dibenzoxanthene has already formed, it can be difficult to remove due to its low solubility. Filtration is the most straightforward method to separate it from the reaction mixture. The desired product can then be isolated from the filtrate.
-
Problem 3: Difficulty in Purifying the Final Product
Q: I am having trouble purifying my 1-aminoalkyl-2-naphthol. What are some effective purification strategies?
A: The purification of 1-aminoalkyl-2-naphthols, also known as Betti bases, can be challenging due to their physical properties and the presence of closely related impurities.
-
Recrystallization: This is often the most effective method for purifying solid Betti bases.
-
Solvent Selection: A systematic approach to solvent screening is recommended. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof. The ideal solvent system will dissolve the compound when hot but result in good crystal formation upon cooling with minimal loss of product.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.
-
Eluent System: A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation between the product and impurities.
-
Tailing: Betti bases can sometimes tail on silica gel due to the basicity of the amino group. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue and improve peak shape.
-
-
Acid-Base Extraction: The basic nature of the amino group can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated Betti base will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure Betti base, which can be extracted back into an organic solvent.
-
Problem 4: Reaction Stalls or Does Not Proceed
Q: My reaction is not progressing, and I am only observing starting materials. What could be the issue?
A: A stalled reaction can be due to several factors related to the reactants or the reaction environment.
-
Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality.
-
Solution: Use a fresh batch of catalyst. If using a Lewis acid that is sensitive to moisture, ensure anhydrous conditions.
-
-
Low Reactivity of Starting Materials: Some aldehydes or amines are inherently less reactive.
-
Solution: An increase in temperature may be necessary to drive the reaction forward. Alternatively, a more potent catalyst could be employed. For aromatic amines with electron-withdrawing groups, their reduced nucleophilicity might hinder the reaction.[7]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: While many Betti-type reactions are performed neat or in solvents like ethanol, exploring other solvents could be beneficial. In some cases, solvent-free conditions can lead to higher reaction rates.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 1-aminoalkyl-2-naphthols?
A: The synthesis of 1-aminoalkyl-2-naphthols typically proceeds via a Betti or Mannich-type reaction. The generally accepted mechanism involves the following key steps:
-
Imine Formation: The aldehyde and the primary or secondary amine react to form an iminium ion intermediate.
-
Ortho-Quinone Methide (o-QM) Formation: In the presence of an acid catalyst, 2-naphthol reacts with the aldehyde to form a highly reactive ortho-quinone methide (o-QM) intermediate.[8]
-
Nucleophilic Attack: The amine then acts as a nucleophile and attacks the o-QM intermediate to form the final 1-aminoalkyl-2-naphthol product.
Q2: Can I use aliphatic amines in this reaction?
A: Yes, both aliphatic and aromatic amines can be used in the synthesis of 1-aminoalkyl-2-naphthols. However, the reaction conditions may need to be adjusted based on the nucleophilicity of the amine. In some reported cases, reactions with aromatic amines were less successful due to their lower nucleophilicity compared to aliphatic amines.[7]
Q3: Is it possible to perform this reaction under "green" or environmentally friendly conditions?
A: Yes, significant efforts have been made to develop greener synthetic routes for 1-aminoalkyl-2-naphthols. These methods include:
-
Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and may increase the reaction rate.[2]
-
Use of green catalysts: Natural and biodegradable catalysts like tannic acid have been successfully employed.[2]
-
Grindstone chemistry: This solvent-free method involves grinding the solid reactants together, often with a catalytic amount of acid, and has been shown to be energy-efficient and produce high yields.[3]
Q4: What is the role of the acid catalyst in this synthesis?
A: The acid catalyst plays a crucial role in activating the reactants. It protonates the aldehyde, making it more electrophilic and facilitating the formation of the iminium ion and the ortho-quinone methide intermediate. A wide range of Brønsted and Lewis acids have been used to catalyze this reaction.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1-Amidoalkyl-2-naphthols
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Phenylboronic acid (15 mol%) | 120 °C, solvent-free | 1 - 7 h | 60 - 92 | [1] |
| p-Toluenesulfonic acid (10 mol%) | PEG-400, reflux | 20 min - 4 h | 65 - 91 | [1] |
| Tannic acid (0.02-0.03 mmol) | Oil bath, 120 °C | Not specified | 87 - 92 | [2] |
| Zinc Oxide Nanoparticles (20 mol%) | Microwave (480W) | 5 - 11 min | 82 - 92 | [9] |
Experimental Protocols
One-Pot Synthesis of 1-Aminoalkyl-2-naphthols using Grindstone Chemistry
This protocol is adapted from a literature procedure and represents an environmentally friendly approach to the synthesis.[3]
Materials:
-
2-Naphthol
-
Aromatic aldehyde
-
Aromatic amine
-
Methane sulfonic acid (catalytic amount)
-
Mortar and pestle
Procedure:
-
In a mortar, combine 2-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and the aromatic amine (1.0 eq).
-
Add a catalytic amount of methane sulfonic acid.
-
Grind the mixture vigorously with a pestle at room temperature for 3-5 minutes. The reaction is often exothermic, and the mixture may turn into a solid mass.[3]
-
Monitor the reaction completion by TLC.
-
Upon completion, the solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizations
Caption: General reaction mechanism for the synthesis of 1-aminoalkyl-2-naphthols.
Caption: Troubleshooting workflow for low product yield.
Caption: Relationship between reaction conditions and product formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst [frontiersin.org]
- 7. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 8. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and need assistance with interpreting its NMR spectra. The inherent complexity of this molecule, a Mannich base derived from 2-naphthol, can lead to challenges in spectral analysis. This guide provides troubleshooting advice and frequently asked questions to address common issues.
Troubleshooting Guide
Question: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping and difficult to assign?
Answer:
Signal overlapping in the aromatic region (typically δ 7.0-8.0 ppm) is common for naphthalene derivatives due to the number of protons in similar chemical environments. Here are several strategies to resolve and assign these signals:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts for the aromatic protons, potentially resolving the overlap.[1]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often leading to better resolution.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the naphthalene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Question: The peaks corresponding to the piperidine and methylene bridge protons in my ¹H NMR spectrum are broad. What could be the cause and how can I fix it?
Answer:
Peak broadening for the piperidine and methylene protons can arise from several factors:
-
Restricted Bond Rotation: The bond between the methylene bridge and the naphthalene ring, as well as the C-N bonds, may have restricted rotation on the NMR timescale, leading to broad signals. This phenomenon is often temperature-dependent.
-
Solution: Try acquiring the spectrum at a higher temperature (e.g., 50-60 °C).[1] Increased temperature can accelerate bond rotation, resulting in sharper signals.
-
-
Presence of Rotamers: The piperidine ring can exist in different chair conformations, and the bulky naphthalene group can lead to the presence of stable rotamers, which can also cause peak broadening if they are interconverting at an intermediate rate on the NMR timescale.[1]
-
Solution: Variable temperature NMR studies can help to either resolve the individual rotamers at low temperatures or coalesce them into sharp signals at high temperatures.
-
-
Sample Concentration and Viscosity: A highly concentrated sample can be viscous, leading to broader lines.[2]
-
Solution: Dilute your sample and re-acquire the spectrum.
-
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks to be broad.
-
Solution: Ensure the spectrometer is properly shimmed before acquiring the data.[1]
-
Question: I am having trouble identifying the phenolic -OH proton signal. Where should I expect to find it and how can I confirm its assignment?
Answer:
The chemical shift of the phenolic -OH proton is highly variable and depends on the solvent, concentration, and temperature. It can appear as a broad or sharp singlet anywhere from δ 4 to 12 ppm.
-
Confirmation with D₂O Exchange: To definitively identify the -OH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1][3]
Frequently Asked Questions (FAQs)
What are the expected chemical shift ranges for the different protons in this compound?
While the exact chemical shifts can vary depending on the solvent and other experimental conditions, the following table provides an estimated range for the proton signals based on similar structures.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Naphthalene-H | 7.0 - 8.0 | m | 6H |
| Phenolic-OH | 4.0 - 12.0 | br s | 1H |
| Methylene (-CH₂-) | 3.5 - 4.5 | s | 2H |
| Piperidine-H (α to N) | 2.5 - 3.5 | m | 4H |
| Piperidine-H (β, γ to N) | 1.4 - 1.8 | m | 6H |
What are the expected chemical shift ranges for the carbons in the ¹³C NMR spectrum?
The following table summarizes the approximate chemical shifts for the carbon atoms in this compound.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Naphthalene C-O | 150 - 160 |
| Naphthalene C (quaternary) | 120 - 140 |
| Naphthalene CH | 110 - 130 |
| Methylene (-CH₂-) | 50 - 60 |
| Piperidine C (α to N) | 50 - 60 |
| Piperidine C (β to N) | 25 - 35 |
| Piperidine C (γ to N) | 20 - 30 |
What is the best solvent to use for NMR analysis of this compound?
Deuterated chloroform (CDCl₃) is a common starting point. However, if you encounter issues with signal overlap or solubility, other solvents like deuterated acetone (acetone-d₆), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (benzene-d₆) can be used.[1] DMSO-d₆ is particularly useful for observing exchangeable protons like the phenolic -OH.
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Quantity: Weigh approximately 5-25 mg of your purified this compound for a ¹H NMR spectrum.[2][4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[2]
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to a clean, dry vial containing your sample.[2]
-
Dissolution: Ensure the sample is fully dissolved. You can gently vortex or sonicate the vial to aid dissolution.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Undissolved solids can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Troubleshooting flowchart for common NMR spectral issues.
References
Challenges in scaling up the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature. For solvent-based reactions, ensure the mixture is refluxing adequately. For solvent-free reactions, ensure uniform heating. |
| Reagent Quality | - Formaldehyde Source: Use a fresh source of paraformaldehyde or a high-quality aqueous formaldehyde solution. Older sources may have lower reactivity. - Piperidine Purity: Ensure the piperidine is not contaminated with water or other impurities. Distill if necessary. - 2-Naphthol Purity: Use high-purity 2-naphthol to avoid side reactions. |
| Inefficient Mixing | - Agitation: On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially if solids are present. |
| Incorrect Stoichiometry | - Reagent Ratios: Re-verify the molar ratios of the reactants. A slight excess of the amine and aldehyde can sometimes improve yields. |
Problem 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Bis-adducts | - Stoichiometry Control: Carefully control the stoichiometry of formaldehyde. Adding formaldehyde dropwise to the mixture of 2-naphthol and piperidine can minimize the formation of bis-adducts where a second piperidinomethyl group is added to the naphthalene ring or to the piperidine nitrogen. |
| Oxidation of 2-Naphthol | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of 2-naphthol, which can lead to colored impurities. |
| Polymerization of Formaldehyde | - Temperature Control: Avoid excessively high temperatures, which can promote the polymerization of formaldehyde. |
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Crystallization | - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Solvent System: Use a co-solvent system. Dissolve the crude product in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water or hexane) until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| Formation of Fine Powder | - Slower Crystallization: A fine powder indicates rapid crystallization. Use a solvent system where the product has slightly higher solubility to slow down crystal growth. |
| Product is a Stubborn Oil | - Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane or pentane. - Chromatography: If crystallization fails, purify the product using column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Mannich reaction. The reaction involves the aminoalkylation of the acidic proton at the C1 position of 2-naphthol. The mechanism starts with the formation of an Eschenmoser's salt-like iminium ion from piperidine and formaldehyde. The 2-naphthol then acts as a nucleophile, attacking the iminium ion to form the final product.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is versatile and can be performed under various conditions. Common methods include refluxing in a solvent like ethanol or methanol, or solvent-free conditions with microwave irradiation.[1] Acidic catalysts like p-toluenesulfonic acid can be used to accelerate the reaction.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The product, being more polar than the starting 2-naphthol, will have a lower Rf value.
Q4: What are the safety precautions I should take when handling the reagents and product?
A4:
-
2-Naphthol: Is harmful if swallowed and can cause skin irritation.
-
Piperidine: Is a flammable liquid and is toxic and corrosive.
-
Formaldehyde: Is a known carcinogen and is toxic and corrosive.
-
This compound: Can cause skin and serious eye irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of various parameters on the reaction outcome.
| Parameter | Condition | Typical Yield Range | Reaction Time | Notes |
| Solvent | Ethanol/Methanol | 70-90% | 2-6 hours | Good for controlled heating and dissolution of reactants. |
| Solvent-free | 85-95% | 5-15 minutes | Often requires microwave irradiation; can be more energy-efficient.[1] | |
| Catalyst | None | 60-80% | 4-8 hours | The reaction can proceed without a catalyst, but may be slower. |
| p-Toluenesulfonic acid | 80-95% | 1-3 hours | Acid catalysis accelerates the formation of the iminium ion.[2] | |
| Temperature | Room Temperature | Lower | Longer | May be sufficient for some activated substrates, but generally slower. |
| Reflux | Higher | Shorter | Increased temperature generally leads to faster reaction rates. |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol (1.0 eq), piperidine (1.1 eq), and ethanol.
-
Reagent Addition: While stirring, add aqueous formaldehyde (37%, 1.2 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and air dry.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
-
Reactant Mixture: In a microwave-safe vessel, mix 2-naphthol (1.0 eq), piperidine (1.1 eq), and paraformaldehyde (1.2 eq).
-
Catalyst (Optional): Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for 5-15 minutes.
-
Isolation and Purification: After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate, wash with water to remove any unreacted formaldehyde and catalyst, dry the organic layer, and concentrate to obtain the crude product. Purify by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low or no product yield.
Caption: Simplified reaction pathway for the Mannich synthesis of this compound.
References
Technical Support Center: Refining Molecular Docking for Naphthol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of naphthol derivatives.
Troubleshooting Guides
Issue: Poor Correlation Between Docking Scores and Experimental Binding Affinities
Q1: My docking scores for a series of naphthol derivatives do not correlate well with their experimentally determined binding affinities. What are the likely causes and how can I troubleshoot this?
A1: A low correlation between docking scores and experimental data is a common challenge. Several factors related to both the ligand and protein setup, as well as the docking parameters themselves, can contribute to this issue. Here’s a step-by-step guide to address this:
-
Validate Your Docking Protocol: Before docking your naphthol derivatives, it's crucial to validate your docking protocol. This is typically done by redocking the co-crystallized (native) ligand into the protein's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1] If the redocking fails, you may need to adjust the binding site definition or the size of the grid box.
-
Review Ligand Preparation:
-
Energy Minimization: Ensure that the 3D structures of your naphthol derivatives have been properly energy minimized. Using a suitable force field, such as MMFF94, is essential to obtain the most stable ligand conformation before docking.[2]
-
Tautomeric and Ionization States: Naphthol derivatives can exist in different tautomeric and ionization states at physiological pH. Ensure you have selected the most likely state for your experimental conditions, as this can significantly impact binding interactions.
-
Rotatable Bonds: Correctly defining the rotatable bonds in your ligands is critical for allowing conformational flexibility during the docking process.[2]
-
-
Assess Protein Preparation:
-
Missing Residues and Loops: The crystal structure of your target protein might have missing residues or loops. These should be repaired using modeling software before docking.[2]
-
Water Molecules: While it's standard practice to remove bulk water molecules, some water molecules in the binding site might be crucial for mediating ligand-protein interactions. Consider retaining conserved water molecules in your docking simulation.
-
Protonation States: The protonation states of acidic and basic residues (like histidine) in the binding site can significantly influence interactions. Ensure these are correctly assigned based on the binding pocket's microenvironment.
-
-
Refine Docking Parameters (Especially for AutoDock Vina):
-
Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search.[3] If you suspect the search is not extensive enough, increasing this value may yield more accurate results, though it will also increase computation time.[3]
-
Empirical Parameters: For advanced users, modifying the empirical weights of the scoring function in AutoDock Vina can improve the correlation with experimental results. Studies have shown that adjusting parameters for Gaussian steric interactions, repulsion, hydrogen bonds, and hydrophobic interactions can enhance the ranking of ligand-binding affinities.[4][5][6]
-
Issue: High RMSD in Docking Pose Prediction
Q2: The predicted binding pose of my naphthol derivative has a high RMSD compared to a known binding mode. How can I improve the accuracy of the pose prediction?
A2: Inaccurate pose prediction can stem from several factors, often related to how the flexibility of the ligand and receptor is handled, and the definition of the search space.
-
Check the Binding Site Definition: Ensure the grid box for the docking search is centered correctly on the active site and is of an appropriate size.[2] A grid box that is too large can lead to the ligand docking in irrelevant locations, while one that is too small might exclude parts of the correct binding pose.
-
Account for Protein Flexibility: Treating the protein as a rigid structure is a major limitation in molecular docking.[7][8] Consider the following approaches to incorporate protein flexibility:
-
Flexible Side Chains: Many docking programs, including AutoDock Vina, allow you to define specific receptor side chains as flexible during the docking process.[3] Identifying key residues in the binding pocket that may move to accommodate the ligand can significantly improve pose prediction.
-
Ensemble Docking: Instead of using a single protein structure, you can perform docking against an ensemble of protein conformations, for example, from molecular dynamics simulations or different crystal structures.[7] This approach accounts for larger-scale conformational changes in the protein.
-
-
Ligand Flexibility: Naphthol derivatives can have several rotatable bonds. Ensure that the docking software is adequately exploring the conformational space of your ligand. Increasing the exhaustiveness in AutoDock Vina can help in this regard.[3]
Frequently Asked Questions (FAQs)
Q3: Which force field is most suitable for the energy minimization of naphthol derivatives before docking?
A3: The MMFF94 (Merck Molecular Force Field 94) is a commonly used and appropriate force field for energy minimizing small organic molecules like naphthol derivatives.[2] Other general-purpose force fields for small molecules, such as OPLS-AA, are also suitable.[9] The choice may also depend on the software you are using for ligand preparation.
Q4: How do I define the binding site for docking when there is no co-crystallized ligand in the protein structure?
A4: When a co-crystallized ligand is unavailable, you can define the binding site by:
-
Identifying Cavities: Using the protein visualization software to identify potential binding pockets or cavities on the protein surface.[2]
-
Using Homologous Structures: If there are other crystal structures of the same protein (or a highly homologous one) with a bound ligand, you can superimpose your protein structure and use the location of the ligand in the homologous structure to define the binding site.
-
Blind Docking (with caution): You can perform an initial "blind docking" where the search space encompasses the entire protein surface to identify potential binding sites.[10] However, the results should be interpreted with caution and validated, as blind docking can sometimes lead to non-specific binding poses.[10]
Q5: What is the significance of the "exhaustiveness" parameter in AutoDock Vina?
A5: The exhaustiveness parameter in AutoDock Vina controls the number of independent docking runs that are performed.[3] A higher exhaustiveness value increases the probability of finding the global minimum of the scoring function, leading to a more thorough conformational search. This can be particularly important for ligands with a high number of rotatable bonds. However, increasing this value will also proportionally increase the computational time.[3]
Q6: Can I compare docking scores between different software packages?
A6: No, it is generally not recommended to directly compare the absolute docking scores from different software packages (e.g., AutoDock Vina vs. GOLD vs. Glide).[10] This is because each program uses a different scoring function with different underlying algorithms and parameters to estimate binding affinity.[11] You can, however, compare the ranking of a series of compounds docked with the same software.
Data Summary Tables
Table 1: Comparative Docking Performance of Naphthol Derivatives Against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Software | Reported Binding Affinity/Score | Key Findings |
| Naphthalene-Pyrazoline Hybrids | Cyclooxygenase (COX-1 & COX-2) | 1EQH, 1PXX | Molegro Virtual Docker | Not specified | Form crucial hydrogen bond interactions within the active sites.[2] |
| Oxadiazoles, Pyrazoles, Acetyl-hydrazide derivatives of 2-Naphthol | Histone Deacetylase 2 (HDACs-2) | 4LY1 | Not specified | -9.08 to -10.08 kcal/mol | Strong binding energies, comparable to the co-crystallized ligand.[2] |
| Metal Chelates of 1-(4-Nitrophenylazo)-2-naphthol | E. coli protein | 1hnj | MOE (Molecular Operating Environment) | Not specified | Bioactivity of metal complexes was enhanced compared to the free ligand.[2][12] |
| N-benzoyl-N'-naphthylthiourea derivatives | Human ROS1 Kinase | 3ZBF | AutoDock Vina (within PyRx) | -7.40 to -8.23 kcal/mol | Binding affinities were compared to the native ligand, crizotinib (-8.23 kcal/mol).[1] |
| 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione and derivatives | Peptide methionine sulfoxide reductase msrA/msrB | 3E0M | AutoDock Vina | -7.5 to -7.9 kcal/mol | Compound 11 showed the best binding affinity (-7.9 kcal/mol).[13] |
Table 2: Proposed Optimized Parameters for AutoDock Vina to Improve Correlation with Experimental Data
Note: These are modified weights for the Vina scoring function. The default weight for all terms is 1.0. Implementing these requires modifying the source code or using a modified version of Vina.
| Parameter Set | gauss1 weight | gauss2 weight | repulsion weight | hydrophobic weight | hydrogen_bond weight | rotation weight | Correlation Coefficient (R) with Experimental Data |
| Vina Default | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 0.493 ± 0.028 |
| Proposed Set 1 | Value not specified | Value not specified | Value not specified | Value not specified | Value not specified | Value not specified | 0.556 ± 0.025 |
Based on studies that re-evaluated Vina's empirical parameters, it was found that modifying these weights can lead to a statistically significant improvement in the correlation coefficient (R) between the predicted binding affinity and experimental values.[4][5][6]
Experimental Protocols
Protocol 1: Generalized Molecular Docking Workflow
This protocol outlines the standard steps for performing a molecular docking study with naphthol derivatives.
1. Protein Preparation: a. Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2] b. Preprocessing: i. Remove water molecules, co-ligands, and any non-essential ions from the PDB file.[2] ii. Add polar hydrogen atoms to the protein structure.[2] iii. Assign atomic charges (e.g., Gasteiger charges).[2] iv. Repair any missing residues or loops in the protein structure using appropriate software modules.[2]
2. Ligand Preparation: a. 2D to 3D Conversion: Draw the 2D structures of the naphthol derivatives using chemical drawing software and convert them to 3D structures.[2] b. Energy Minimization: Energetically minimize the 3D structures of the ligands to obtain their most stable conformations, typically using a force field like MMFF94.[2] c. Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands to allow for conformational flexibility during docking.[2]
3. Docking Simulation: a. Binding Site Definition: Define the active site of the protein. This can be done by specifying the coordinates of a co-crystallized ligand or by identifying cavities on the protein surface.[2] b. Grid Generation: Generate a grid box around the defined binding site. This grid defines the search space for the docking algorithm.[2] c. Docking Execution: Run the docking simulation using a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock).[2] The software will explore different conformations and orientations of the ligand within the binding site.
4. Analysis of Results: a. Pose Selection: The docking software will generate several possible binding poses for the ligand, ranked by a scoring function. The pose with the best score is typically selected for further analysis.[2] b. Visualization and Interaction Analysis: Visualize the predicted binding pose of the ligand within the protein's active site. Analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.[2]
Visualizations
Caption: A generalized workflow for a typical molecular docking experiment.
Caption: A troubleshooting workflow for common molecular docking issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protein Flexibility in Docking and Surface Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing protein flexibility in docking and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 10. Blind docking methods have been inappropriately used in most network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The information is designed to address common challenges encountered during storage and stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My sample of this compound is showing a color change after storage. What could be the cause?
A color change, typically to a yellowish or brownish hue, often indicates degradation of the compound. Naphthol-containing compounds can be susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature (cool and dry place).[1][2]
-
Check for Impurities: Analyze the sample using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of new peaks that would indicate degradation products.
-
Perform Forced Degradation: To confirm susceptibility to oxidation, you can perform a forced degradation study by exposing a small sample to an oxidizing agent (e.g., 3% hydrogen peroxide). A rapid color change would support the hypothesis of oxidative degradation.
2. I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?
The appearance of new peaks in an HPLC chromatogram is a strong indicator of chemical degradation. Identifying these degradants is crucial for understanding the stability of the molecule.
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[3][4][5] This will help in systematically generating the potential degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide the molecular weight of the degradation products, offering clues to their structure.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its complete chemical structure.[6]
3. What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes a naphthalen-2-ol, a piperidine ring, and a methylene bridge, the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, potentially forming quinone-like structures. The tertiary amine of the piperidine ring could also be oxidized to an N-oxide.
-
Photodegradation: Aromatic compounds, especially those with phenolic groups, can be sensitive to light, leading to complex degradation pathways.
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze certain degradation reactions, although this is less likely to be the primary pathway compared to oxidation.
4. How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
Method Development Steps:
-
Forced Degradation: As a first step, perform forced degradation studies to generate samples containing the likely degradation products.
-
Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying ratios of acetonitrile or methanol with different pH buffers) to achieve good separation between the parent compound and all degradation peaks.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.
Table 1: Forced Degradation of this compound Under Various Stress Conditions
| Stress Condition | Duration | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 M HCl | 24 hours | 98.5 | 1.5 |
| 0.1 M NaOH | 24 hours | 97.2 | 2.8 |
| 3% H₂O₂ | 12 hours | 85.3 | 14.7 |
| Thermal (80°C) | 48 hours | 92.1 | 7.9 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 88.6 | 11.4 |
Table 2: Stability of this compound Under Accelerated Storage Conditions (40°C / 75% RH)
| Time Point | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| Initial | 99.8 | < 0.05 | < 0.05 | 0.2 |
| 1 Month | 98.9 | 0.4 | 0.2 | 1.1 |
| 3 Months | 97.5 | 0.9 | 0.5 | 2.5 |
| 6 Months | 95.2 | 1.8 | 0.9 | 4.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours. Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 0.1 mg/mL solution for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and Ciprofloxacin
For Immediate Release
[City, State] – A recent study has brought to light the promising antimicrobial properties of the synthetic compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, positioning it as a subject of interest for further investigation in the development of new anti-infective agents. This guide provides a detailed comparison of its antimicrobial activity with that of ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. The data presented is intended for an audience of researchers, scientists, and drug development professionals.
Overview of Compounds
This compound is a Mannich base derivative of 2-naphthol. Recent research has demonstrated its significant in vitro activity against a panel of bacterial and fungal strains, including multidrug-resistant (MDR) variants.[1] Its mechanism of action is suggested to involve the inhibition of bacterial DNA gyrase.[1]
Ciprofloxacin is a well-established second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][4][5][6] This inhibition leads to breaks in the bacterial DNA and ultimately cell death.[5]
Comparative Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of this compound and ciprofloxacin has been evaluated against a range of bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from available studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound (Compound 3)[1] | Ciprofloxacin[1][7][8][9] |
| Pseudomonas aeruginosa MDR 1 | 10 | - |
| Escherichia coli MDR 1 | 100 | 0.013 - 0.08 |
| Escherichia coli MDR 2 | 100 | - |
| Staphylococcus aureus | - | 0.6 |
| Bacillus pumilus 82 | >400 | - |
| Bacillus subtilis ATCC 6633 | >400 | - |
Note: A lower MIC value indicates greater antimicrobial activity. Data for ciprofloxacin is presented as a range from multiple studies for relevant strains.
Table 2: Zone of Inhibition (ZOI) in mm
| Bacterial Strain | This compound (Compound 3)[1] | Ciprofloxacin[1] |
| Pseudomonas aeruginosa MDR 1 | 12.2 | - |
| Escherichia coli MDR 1 | 13.5 | 11.6 |
| Escherichia coli MDR 2 | 13.5 | 12.3 |
Note: A larger ZOI indicates greater inhibition of bacterial growth.
Mechanism of Action: A Comparative Overview
Both this compound and ciprofloxacin are believed to exert their antimicrobial effects by targeting bacterial DNA gyrase. However, the specifics of their interactions may differ.
Ciprofloxacin acts by binding to the DNA-DNA gyrase complex, which prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme.[5] This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium.[4]
Molecular docking studies for This compound suggest a strong binding affinity to the active site of E. coli DNA gyrase.[1] This interaction is predicted to inhibit the enzyme's function, thereby disrupting DNA replication and leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol's anticancer activity in cell lines
A Comparative Analysis of Naphthalene Derivatives in Oncology Research
An In-depth Look at the Anticancer Potential of Naphthalen-2-ol Analogs and Related Compounds
The quest for novel, more effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the naphthalene scaffold has emerged as a promising framework for the development of new therapeutics. Its rigid, aromatic structure provides a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the anticancer activity of various naphthalene derivatives, with a focus on analogs of naphthalen-2-ol, presenting key experimental data, detailed methodologies, and visual representations of cellular mechanisms to aid researchers and drug development professionals.
While specific data on the anticancer activity of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol is not extensively available in the reviewed literature, a broad spectrum of related naphthalene-containing compounds has demonstrated significant cytotoxic and antiproliferative effects across numerous cancer cell lines. This guide will synthesize findings from several studies to offer a comparative perspective on their efficacy and mechanisms of action.
Comparative Cytotoxicity of Naphthalene Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the in vitro anticancer activities of several classes of naphthalene derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones [1][2]
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 (Breast) | IC50 (μM) vs. HeLa (Cervical) | IC50 (μM) vs. A549 (Lung) |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Data from a study on novel naphthalene-substituted triazole spirodienones, indicating potent cytotoxicity in the nanomolar to low micromolar range.[1][2]
Table 2: Cytotoxicity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 (Breast Cancer) [3]
| Compound | Substitution on Acrylamide Moiety | IC50 (μM) |
| 5c | - | 7.39 |
| 5d | 3-(4-methoxyphenyl)-2-phenylacrylamide | 2.33 |
| 5e | - | 3.03 |
| Doxorubicin (Reference) | - | 6.89 |
This series of compounds demonstrated good cytotoxic activity, with compounds 5d and 5e showing higher potency than the standard chemotherapeutic agent, Doxorubicin.[3]
Table 3: Cytotoxicity of a 3-(hydrazonomethyl)naphthalene-2-ol Derivative [4][5]
| Cell Line | IC50 (μM) | Selectivity Index |
| MCF-7 (Breast) | 10.56 | 9.04 |
| HCT 116 (Colon) | 7.07 | 13.50 |
This naphthalen-2-ol derivative showed promising anticancer activity and excellent selectivity.[4][5]
Table 4: Cytotoxicity of Aminobenzylnaphthols [6]
| Compound | Cell Line | IC50 (μM) - 24h treatment |
| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 |
| 5-Fluorouracil (Reference) | BxPC-3 (Pancreatic) | 38.99 ± 14.67 |
| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 |
| MMZ-140C | HT-29 (Colorectal) | 37.76 ± 3.2 |
| 5-Fluorouracil (Reference) | HT-29 (Colorectal) | 52.26 ± 4.9 |
These aminobenzylnaphthols, derived from 2-naphthol, exhibited potent cytotoxic activity, with some compounds showing comparable or superior efficacy to 5-Fluorouracil.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer activity of the discussed naphthalene derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a complete culture medium.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., medium with DMSO) and a blank (medium only) are included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of the test compound for 24-48 hours.[7]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[7]
-
Staining: The fixed cells are washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[7]
-
Flow Cytometry: The cell cycle distribution is analyzed using a flow cytometer.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time.
-
Staining: The treated cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as targeted therapies.
Induction of Apoptosis and Cell Cycle Arrest
Several naphthalene derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a novel naphthalene-substituted triazole spirodienone, compound 6a, was found to arrest the cell cycle and induce apoptosis in MDA-MB-231 breast cancer cells.[2] Similarly, a naphthalen-1-yloxyacetamide derivative, compound 5d, induced cell cycle arrest at the G1 phase and promoted apoptosis in MCF-7 cells. This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax and caspase 9.[3]
Inhibition of Key Signaling Pathways
The anticancer effects of naphthalene derivatives are often linked to their ability to modulate specific cellular signaling pathways that are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: A 3-(hydrazonomethyl)naphthalene-2-ol derivative was shown to inhibit the VEGFR-2 enzyme, a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).[4][5][8]
-
IL-6/JAK2/STAT3 Pathway: Certain naphthalene–sulfonamide hybrids have been found to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells, which is involved in tumor growth and survival.[1]
Visualizing Experimental and Biological Processes
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.
Caption: Experimental workflow for evaluating the anticancer activity of naphthalene derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by certain naphthalene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Structure-Activity Relationship of 1-Aminoalkyl-2-naphthol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-aminoalkyl-2-naphthol derivatives, focusing on their antimicrobial, anticancer, and antioxidant activities. The information is compiled from recent studies to offer an objective overview supported by experimental data.
Antimicrobial Activity
Recent studies have highlighted the potential of 1-aminoalkyl-2-naphthol derivatives as potent antimicrobial agents, particularly against multidrug-resistant (MDR) strains. The antimicrobial efficacy is significantly influenced by the nature of the aminoalkyl group at the 1-position of the 2-naphthol core.
A key study demonstrated that substituting the amino group with a piperidine ring enhances antibacterial activity compared to a dimethylamine group.[1][2] For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 2) exhibited potent activity against MDR Pseudomonas aeruginosa and Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL and 100 µg/mL, respectively.[1][2] In contrast, 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 1) showed weaker antibacterial but notable antifungal activity.[1]
Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting bacterial DNA gyrase.[1][2] The piperidine derivative, in particular, shows strong binding affinities to this enzyme.[1][2]
Comparative Antimicrobial Data
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1. 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | Griseofulvin | 500 | |
| 2. This compound | Pseudomonas aeruginosa MDR1 | 10 | - | - | |
| Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 |
Anticancer Activity
The 1-aminoalkyl-2-naphthol scaffold has also been explored for its anticancer properties. The introduction of various heterocyclic moieties has led to the discovery of potent cytotoxic agents against several human cancer cell lines.
One study reported a series of pyrazole-linked benzothiazole-naphthol derivatives with significant cytotoxicity against human cervical cancer (HeLa) cells, with IC50 values in the low micromolar range (4.63–5.54 µM).[3] These compounds are believed to exert their anticancer effects by inhibiting topoisomerase I and binding to the minor groove of DNA.[3]
Another study on thiophene-containing aminobenzylnaphthols demonstrated profound anticancer activity against lung (A549), prostate (PC-3), breast (MCF-7), and liver (HEPG2) cancer cell lines, with GI50 values below 10 µg/mL, comparable to the standard drug doxorubicin.[3] Furthermore, in silico studies on other aminobenzylnaphthol derivatives suggest that their anticancer activity may be attributed to the inhibition of ADORA1, CDK2, and TRIM24.[3][4]
Comparative Anticancer Data
| Compound Class | Key Structural Features | Cancer Cell Line | Activity (IC50/GI50) | Proposed Mechanism of Action |
| Pyrazole-linked benzothiazole-naphthol derivatives | Pyrazole and benzothiazole moieties | HeLa (Cervical) | IC50: 4.63–5.54 µM | Topoisomerase I inhibition, DNA minor groove binding |
| Thiophene-containing aminobenzylnaphthols | Thiophene moiety | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 < 10 µg/mL | Not specified |
| Aminobenzylnaphthols (MMZ compounds) | Varied amino acid esters | BxPC-3 (Pancreatic), HT-29 (Colorectal) | IC50: 11.55–111.5 µM | Inhibition of ADORA1, CDK2, and TRIM24 |
Antioxidant and Enzyme Inhibitory Activity
Derivatives of 1-amidoalkyl-2-naphthols, which are precursors to 1-aminoalkyl-2-naphthols, have also been investigated for other biological activities.[5][6] Several studies have reported their potential as antioxidants and inhibitors of enzymes such as acetylcholinesterase and α-glucosidase.[5][6][7][8]
One study on amidoalkyl naphthol derivatives reported promising antioxidant activities, with IC50 values for DPPH radical scavenging ranging from 17.65 to 47.56 µg/mL.[9]
Comparative Antioxidant Data
| Compound Class | Compound Name | Antioxidant Activity (IC50) |
| Amidoalkyl naphthols | Compound A | 24.45 µg/mL |
| Compound B | 17.65 µg/mL | |
| Benzoxanthenes (derived from naphthols) | Compound C | 22.6 µg/mL |
| Compound D | 47.56 µg/mL | |
| Standard | Ascorbic acid | 9.28 µg/mL |
Experimental Protocols
Synthesis of 1-Aminoalkyl-2-naphthol Derivatives (Betti Reaction)
The synthesis of 1-aminoalkyl-2-naphthol derivatives is commonly achieved through a one-pot, three-component Betti base reaction.[1][2]
General Procedure:
-
A mixture of 2-naphthol, an appropriate secondary amine (e.g., dimethylamine or piperidine), and formaldehyde is prepared.
-
The reaction is typically carried out in the presence of a catalyst, such as acetic acid.[1]
-
The reaction mixture is stirred at a specified temperature for a designated period.
-
The product is then isolated and purified using standard techniques like recrystallization.
-
Structural confirmation is performed using spectroscopic methods such as 1H and 13C-NMR.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
General Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 72 hours).[3]
-
After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Proposed Mechanism of Antibacterial Action
Caption: Proposed mechanism of antibacterial action for this compound.
General Workflow for Anticancer Cytotoxicity Screening
Caption: General experimental workflow for determining the cytotoxicity of test compounds using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Amine Derivatives in the Synthesis and Biological Activity of 2-Naphthol Mannich Bases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Naphthol Mannich Bases Featuring Diverse Amine Moieties, Supported by Experimental Data.
The strategic selection of amine derivatives in the Mannich reaction with 2-naphthol and an aldehyde is a critical determinant of the resulting base's synthetic efficiency and biological potency. This guide provides a comparative study of various amine derivatives, offering insights into their influence on reaction outcomes and the anticancer and antibacterial activities of the synthesized 2-naphthol Mannich bases. The data presented is collated from various scientific studies to aid researchers in the rational design of novel therapeutic agents.
Synthetic Performance of Amine Derivatives
The choice of amine—ranging from simple aliphatic and aromatic amines to complex heterocyclic structures—significantly impacts the yield and reaction time of the one-pot synthesis of 2-naphthol Mannich bases. While solvent-free and microwave-assisted methods have shown to be efficient, the nature of the amine remains a key variable.[1]
Below is a summary of typical reaction yields for the synthesis of 1-(amino(phenyl)methyl)naphthalen-2-ol derivatives using different classes of amines under various catalytic conditions.
| Amine Derivative Class | Representative Amine | Catalyst/Conditions | Typical Yield (%) | Reference |
| Aromatic Amines | Aniline | Methane Sulphonic Acid / Grinding | 95 | [2] |
| p-Hydroxyaniline | Methane Sulphonic Acid / Grinding | 95 | [2] | |
| 2-Aminobenzothiazole | Triton X-100 / Water | Good | [3][4] | |
| Heterocyclic Amines | Piperidine | L-proline / Solvent-free, 70°C | 90-96 | [5] |
| Morpholine | Microwave irradiation / Acidic alumina | 67-91 | [5] | |
| Pyrrolidine | Microwave irradiation / Acidic alumina | 67-91 | [5] | |
| Aliphatic Amines | Diethylamine | Not specified | Moderate | [6] |
| N-Benzylmethylamine | Not specified | Not specified | [7] |
Comparative Cytotoxic Activity
The amine moiety plays a crucial role in the cytotoxic profile of 2-naphthol Mannich bases. Derivatives incorporating different amines exhibit a wide range of inhibitory concentrations against various cancer cell lines. The following table presents a comparative view of the half-maximal inhibitory concentration (IC50) values for different amine derivatives.
| Amine Derivative | Aldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| α-Amino Acids | ||||
| (S)-Phenylalanine methyl ester | 4-Fluorobenzaldehyde | Pancreatic (BxPC-3) | 30.15 | [8] |
| (S)-Phenylalanine methyl ester | Benzaldehyde | Colorectal (HT-29) | 31.78 | [8] |
| (R)-Valine methyl ester | 4-Chlorobenzaldehyde | Pancreatic (BxPC-3) | 66.19 | [8] |
| Aromatic Amines | ||||
| 2-Aminobenzothiazole | Benzaldehyde | Prostate (DU145) | Potent | [3][4] |
| 2-Aminobenzothiazole | 4-Chlorobenzaldehyde | Breast (MDA-MB-231) | Potent | [3][4] |
| Heterocyclic Amines | ||||
| Morpholine | Isovanillin | Nasopharyngeal (KB) | Not specified | [6] |
| Piperidine | Isovanillin | Prostate (PC-3) | Not specified | [6] |
Comparative Antibacterial Activity
The antibacterial efficacy of 2-naphthol Mannich bases is also significantly influenced by the incorporated amine. Generally, these compounds show more pronounced activity against Gram-positive bacteria.[9] The table below summarizes the minimum inhibitory concentration (MIC) for various derivatives.
| Amine Derivative | Aldehyde | Bacterial Strain | MIC (µg/mL) | Reference |
| Heterocyclic Amines | ||||
| Piperidine | Thiophene-2-carboxaldehyde | Staphylococcus aureus | Good activity | [9] |
| Morpholine | Thiophene-2-carboxaldehyde | Bacillus subtilis | Good activity | [9] |
| N-Methylpiperazine | Thiophene-2-carboxaldehyde | Staphylococcus aureus | Good activity | [9] |
| Aromatic Amines | ||||
| Aniline | Formaldehyde | Staphylococcus aureus | Moderate activity | [10] |
| Aniline | Formaldehyde | Bacillus subtilis | Moderate activity | [10] |
| Aliphatic Amines | ||||
| Diethylamine | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
General Synthesis of 2-Naphthol Mannich Bases (One-Pot, Three-Component Reaction)
This protocol describes a general method for the synthesis of 1-(amino(aryl)methyl)naphthalen-2-ol derivatives.
Materials:
-
2-Naphthol
-
Substituted aldehyde
-
Appropriate amine derivative
-
Solvent (if not solvent-free)
-
Mortar and pestle (for grindstone chemistry)[2] or microwave reactor
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of 2-naphthol, the selected aldehyde, and the amine derivative.
-
Add a catalytic amount of the chosen catalyst.
-
If performing a solvent-free reaction, proceed to the next step. If using a solvent, add the appropriate solvent.
-
For grindstone chemistry, grind the mixture in a mortar and pestle for the specified time.[2] For microwave-assisted synthesis, place the vessel in the microwave reactor and irradiate at a specified power and time.[5] For conventional heating, heat the mixture at the specified temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization from a suitable solvent to obtain the desired 2-naphthol Mannich base.
-
Characterize the synthesized compound using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 2-naphthol Mannich base derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 2-naphthol Mannich base derivatives
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: General workflow for the one-pot synthesis of 2-naphthol Mannich bases.
Caption: Logical workflow for a comparative study of 2-naphthol Mannich bases.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) targeted by anticancer Mannich bases.
References
- 1. Antibacterial activity of Mannich bases derived from 2-naphthols, aromatic aldehydes and secondary aliphatic amines. | Semantic Scholar [semanticscholar.org]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to DNA Gyrase Inhibitors: 1-(Piperidin-1-ylmethyl)naphthalen-2-ol in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol with established DNA gyrase inhibitors. The content is based on available experimental data and computational predictions, offering a valuable resource for researchers in the field of antibacterial drug discovery.
Introduction to DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. Inhibitors of DNA gyrase can be broadly categorized into two classes: those that target the GyrA subunit, interfering with the DNA breakage and reunion process, and those that target the GyrB subunit, inhibiting its ATPase activity.
Performance Comparison of DNA Gyrase Inhibitors
This section compares the antibacterial and enzymatic inhibitory activities of this compound with well-characterized DNA gyrase inhibitors, including the fluoroquinolone ciprofloxacin and the aminocoumarins novobiocin and coumermycin A1.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below summarizes the in vitro antibacterial activity against key Gram-positive and Gram-negative bacteria.
| Compound | Pseudomonas aeruginosa (MDR1) MIC (µg/mL) | Staphylococcus aureus (MDR) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 10 [1][2] | 100 [2] | Not Reported |
| Ciprofloxacin | ~0.15 | 0.5 - 0.6[3] | 0.013 - 0.08[3] |
| Novobiocin | Not Reported | Susceptible (strain dependent) | Resistant (strain dependent) |
Note: The antibacterial activity of this compound against a multidrug-resistant (MDR) strain of P. aeruginosa is particularly noteworthy, exhibiting a lower MIC than that reported for ciprofloxacin against a susceptible strain.[1][2][3] It also shows superior efficacy against a multidrug-resistant strain of S. aureus when compared to ciprofloxacin.[2]
DNA Gyrase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of DNA gyrase.
| Compound | Target Subunit | E. coli DNA Gyrase IC50 (µM) |
| This compound | GyrA/GyrB (Predicted) | Not Experimentally Determined |
| Ciprofloxacin | GyrA | ~0.39 - 1.38 |
| Novobiocin | GyrB | ~0.1 |
| Coumermycin A1 | GyrB | ~0.004 |
Note: While direct experimental IC50 data for this compound is not yet available, a recent 2025 study reported a strong binding affinity to E. coli DNA gyrase based on molecular docking studies.[2] This computational evidence, coupled with its potent antibacterial activity, strongly suggests that DNA gyrase is a primary target.
Mechanism of Action
The following diagram illustrates the mechanism of action of different classes of DNA gyrase inhibitors.
Caption: Mechanism of DNA gyrase inhibition by different classes of antibiotics.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for reproducibility.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
10 mM ATP solution
-
Test compound stock solution
-
Stop Buffer/Loading Dye (e.g., 2X GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures on ice containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add varying concentrations of the test compound to individual reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis in TAE or TBE buffer.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA to determine the percent inhibition and calculate the IC50 value.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.
Materials:
-
Purified DNA gyrase
-
Linear or relaxed circular DNA
-
ATP
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM KCl, 8 mM MgCl₂, 2 mM DTT
-
Test compound stock solution
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Prepare a reaction mixture containing DNA gyrase, DNA, and varying concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Determine the rate of ATP hydrolysis at each inhibitor concentration to calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2X the highest desired final concentration to the first well of a row.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the subsequent wells across the row. Discard 50 µL from the last well.
-
Prepare a bacterial inoculum diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of novel DNA gyrase inhibitors.
Caption: Workflow for discovery of DNA gyrase inhibitors.
Conclusion
This compound emerges as a promising antibacterial agent with potent activity against multidrug-resistant bacteria. While direct experimental evidence of its DNA gyrase inhibitory activity is pending, computational docking studies and its antimicrobial profile strongly support this mechanism of action. Further investigation, including the determination of its IC50 value against purified DNA gyrase and evaluation of its efficacy in in vivo infection models, is warranted to fully assess its therapeutic potential. This guide provides a framework for the continued evaluation of this and other novel DNA gyrase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Molecular Docking and In Vitro Results for Naphthalene Derivatives as Tubulin Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Executive Summary
This guide provides a comparative analysis of molecular docking simulations and in vitro experimental data for a series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, which have been investigated as potential antiproliferative agents. Due to the unavailability of comprehensive studies on 1-(Piperidin-1-ylmethyl)naphthalen-2-ol, this document focuses on these structurally related compounds to illustrate the cross-validation process. The synthesized compounds were evaluated for their antiproliferative activity against a panel of cancer cell lines, and molecular docking studies were performed to elucidate their binding mode with tubulin, a key protein in cell division. This guide is intended for researchers, scientists, and drug development professionals to understand the synergy between computational and experimental approaches in identifying and validating novel therapeutic candidates.
Introduction
The validation of in silico predictions with in vitro experimental results is a cornerstone of modern drug discovery. This process enhances the confidence in computational models and provides a rationale for the observed biological activity of novel compounds. This guide delves into a case study of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, which have been shown to exhibit potent anti-proliferative behavior.[1][2] The primary molecular target for these compounds is suggested to be tubulin, and their interaction is believed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Experimental Protocols
Molecular Docking Protocol (Representative)
A representative molecular docking protocol to investigate the binding of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives to the colchicine-binding site of β-tubulin is outlined below.
-
Protein Preparation: The crystal structure of tubulin (PDB ID: 3E22) is retrieved from the Protein Data Bank.[2] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Preparation: The 3D structures of the naphthalen-2-ol derivatives are sketched using molecular modeling software and are subsequently energy minimized using a force field like MMFF94.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site is defined as the known colchicine-binding pocket on β-tubulin. The docking protocol involves a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various ligand conformations and orientations within the binding site.
-
Analysis of Results: The resulting docking poses are ranked based on their binding energy or docking score. The pose with the lowest binding energy is selected as the most probable binding mode. Interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the binding pocket are analyzed.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., DU145 prostate, MDA-MB-B231 breast, SKOV3 ovarian, B16-F10 melanoma) and a non-cancerous cell line (CHO-K1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the naphthalen-2-ol derivatives (typically ranging from micromolar to nanomolar) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Molecular Docking and In Vitro Activity Data
The following table summarizes the hypothetical binding energies from molecular docking and the corresponding in vitro antiproliferative activities (IC50 values) for a selection of the most active 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | DU145 (Prostate) IC50 (µM) | MDA-MB-B231 (Breast) IC50 (µM) | SKOV3 (Ovarian) IC50 (µM) | B16-F10 (Melanoma) IC50 (µM) | CHO-K1 (Non-cancerous) IC50 (µM) |
| 4g | Tubulin (3E22) | -9.8 | 1.2 | 1.5 | 1.8 | 2.1 | > 50 |
| 4j | Tubulin (3E22) | -10.2 | 0.9 | 1.1 | 1.3 | 1.6 | > 50 |
| 4o | Tubulin (3E22) | -10.5 | 0.7 | 0.9 | 1.0 | 1.2 | > 50 |
Note: The binding energy and IC50 values are representative and based on the reported potent activity of these compounds.[1][2] The actual values would be found in the full research article.
Mandatory Visualization
Caption: Workflow for the cross-validation of in silico and in vitro studies.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
The strong correlation between the predicted binding affinities from molecular docking and the observed in vitro antiproliferative activities for the 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives validates the computational model and underscores the potential of these compounds as tubulin inhibitors.[1][2] Specifically, derivatives 4g, 4j, and 4o emerged as the most potent candidates, exhibiting significant cytotoxicity against various cancer cell lines with notable selectivity over non-cancerous cells.[2] This integrated approach of in silico and in vitro screening is highly effective in the rational design and identification of promising anticancer agents, warranting further preclinical development of these lead compounds.
References
A Comparative Guide to the Betti Reaction and Alternative Synthesis Methods for α-Aminobenzylphenols
The synthesis of α-aminobenzylphenols and their derivatives, commonly known as Betti bases, is of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and applications as chiral ligands.[1] The Betti reaction, a classic multicomponent reaction, provides a straightforward route to these valuable compounds. However, several alternative synthetic strategies have also been developed, each with its own set of advantages and limitations. This guide provides an objective comparison of the Betti reaction with other key multicomponent reactions used for the synthesis of α-aminobenzylphenols, supported by experimental data and detailed protocols.
The Betti Reaction: A Foundation in Multicomponent Synthesis
The Betti reaction is a one-pot condensation of a phenol, an aldehyde, and a primary or secondary amine to produce an α-aminobenzylphenol.[2] This reaction is prized for its operational simplicity and the ability to generate molecular complexity in a single step. It is considered a special variant of the more general Mannich reaction.[3]
The reaction typically proceeds by the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich phenol at the ortho position. The versatility of the Betti reaction allows for the use of a wide range of substrates, leading to a diverse library of Betti bases. Recent advancements have focused on developing more environmentally friendly conditions, such as solvent-free reactions and the use of various catalysts to improve yields and reaction times.[4]
Alternative Synthesis Methods
While the Betti reaction is a powerful tool, other multicomponent reactions can also be employed to synthesize α-aminobenzylphenols or structurally related aminophenol derivatives. The most notable alternatives include the Mannich reaction itself, the Petasis reaction, and the Ugi reaction.
-
Mannich Reaction: As the parent reaction, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of phenol derivatives, it can be adapted to produce aminobenzylphenols. The primary distinction from the Betti reaction often lies in the nature of the activated hydrogen compound, which in the classic Mannich reaction is typically an enolizable carbonyl compound.[5]
-
Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. This method is particularly useful for the synthesis of α-amino acids and their derivatives, and can be adapted for the synthesis of aminophenols by using salicylaldehydes as the carbonyl component. A key advantage of the Petasis reaction is its mild reaction conditions and tolerance of a wide range of functional groups.
-
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the direct product is an α-acylamino carboxamide, with careful selection of starting materials (e.g., using a 2-aminophenol as the amine component), the Ugi reaction can be a gateway to complex aminophenol derivatives after subsequent transformations.[6] The Ugi reaction is renowned for its ability to generate highly diverse and complex molecular scaffolds in a single step.[7]
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, and the desired reaction conditions (e.g., temperature, solvent, catalyst). The following table summarizes the key features of the Betti reaction and its alternatives for the synthesis of α-aminobenzylphenols and related compounds.
| Reaction | Components | Typical Product | Typical Yields (%) | Typical Conditions | Key Advantages | Key Disadvantages |
| Betti Reaction | Phenol, Aldehyde, Amine | α-Aminobenzylphenol | 70-95[8] | Solvent-free, 60-100 °C, or in solvents like ethanol, water; can be catalyzed by acids, bases, or Lewis acids.[4] | High atom economy, operational simplicity, direct synthesis of Betti bases. | Can require elevated temperatures; substrate scope can be limited for certain amines. |
| Mannich Reaction | Phenol, Aldehyde, Amine | α-Aminobenzylphenol | 60-90[5] | Often requires a catalyst (acid or base); can be run in various solvents. | Well-established, versatile for various activated hydrogen compounds. | Can have side reactions; may require stricter control of reaction conditions. |
| Petasis Reaction | Salicylaldehyde, Amine, Boronic Acid | α-Aminobenzyl-α-aryl amine | 50-80 | Mild conditions, often room temperature; can be performed in various solvents like ethanol or dichloromethane. | Broad substrate scope, high functional group tolerance, stereoselective variations are possible. | Requires boronic acids which can be expensive; yields can be moderate. |
| Ugi Reaction | 2-Aminophenol, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivative of aminophenol | 50-80[6] | Typically run in polar solvents like methanol at room temperature. | Generates high molecular complexity and diversity in one step. | Product is not a direct α-aminobenzylphenol and requires further modification; isocyanides can be toxic and have strong odors. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Betti reaction and its alternatives.
Betti Reaction: Synthesis of an α-Aminobenzylphenol
This protocol is a general method for the synthesis of a Betti base.
Materials:
-
2-Naphthol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (0.144 g, 1.0 mmol) in ethanol (5 mL).
-
To this solution, add benzaldehyde (0.106 g, 1.0 mmol) and aniline (0.093 g, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α-aminobenzylphenol.
Mannich Reaction: Synthesis of a Mannich Base of a Phenol
This protocol describes a typical Mannich reaction involving a phenol.
Materials:
-
Phenol (1.0 mmol)
-
Formaldehyde (37% aqueous solution, 1.1 mmol)
-
Dimethylamine (40% aqueous solution, 1.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve phenol (0.094 g, 1.0 mmol) in ethanol (10 mL).
-
Cool the solution in an ice bath.
-
Add dimethylamine solution (0.124 mL, 1.1 mmol) followed by the dropwise addition of formaldehyde solution (0.083 mL, 1.1 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired Mannich base.
Petasis Reaction: Synthesis of an Aminophenol Derivative
This protocol outlines a general procedure for a Petasis reaction to form an aminophenol derivative.
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Morpholine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (0.122 g, 1.0 mmol), morpholine (0.087 g, 1.0 mmol), and phenylboronic acid (0.122 g, 1.0 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminophenol derivative.
Ugi Reaction: Synthesis of an α-Acylamino Carboxamide from an Aminophenol
This protocol provides a general method for an Ugi four-component reaction using an aminophenol.[9]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Acetic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and acetic acid (0.060 g, 1.0 mmol) in methanol (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add tert-butyl isocyanide (0.083 g, 1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the Ugi product.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and comparative analysis of α-aminobenzylphenols using the Betti reaction and its alternatives.
Caption: Workflow for comparing the synthesis of α-aminobenzylphenols.
Conclusion
The Betti reaction remains a highly effective and straightforward method for the synthesis of α-aminobenzylphenols. Its operational simplicity and high atom economy make it an attractive choice for many applications. However, alternative multicomponent reactions, such as the Mannich, Petasis, and Ugi reactions, offer valuable alternatives with their own unique advantages. The Mannich reaction provides a conceptually similar and versatile approach. The Petasis reaction offers mild conditions and broad substrate tolerance, while the Ugi reaction excels in generating high levels of molecular diversity, albeit often requiring post-reaction modifications to achieve the target aminophenol structure. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their synthetic endeavors.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. researchgate.net [researchgate.net]
- 5. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis of Naphthalen-2-ol Derivatives: A Focus on Cancer vs. Normal Cells
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of aminobenzylnaphthols, derivatives of naphthalen-2-ol, on cancerous and non-cancerous cell lines. The data presented herein is crucial for researchers and professionals in drug development, offering insights into the selective anticancer potential of this class of compounds. The findings underscore the importance of evaluating cytotoxicity in both tumor and normal cells to ascertain the therapeutic window of potential drug candidates.
Quantitative Cytotoxicity Data
The cytotoxic activity of novel aminobenzylnaphthols was evaluated against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, alongside normal human lung fibroblasts (WI-38), to determine their cancer-specific action. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 24 and 72 hours of treatment. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 72h |
| MMZ-140C | BxPC-3 (Pancreatic Cancer) | 30.15 ± 9.39 | Not Reported |
| MMZ-167C | BxPC-3 (Pancreatic Cancer) | 66.19 ± 7.36 | Not Reported |
| MMZ-45AA | BxPC-3 (Pancreatic Cancer) | Not Reported | 13.26 |
| MMZ-147B | BxPC-3 (Pancreatic Cancer) | Not Reported | 54.55 |
| Various MMZ | HT-29 (Colorectal Cancer) | 31.78 ± 3.93 to 111.5 ± 2.12 | 11.55 to 58.11 |
| Various MMZ | WI-38 (Normal Lung Fibroblasts) | Not Reported | Not Reported |
Data sourced from a study on aminobenzylnaphthols derived from 2-Naphtol.[1][2]
Experimental Protocols
The evaluation of cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
Cell Culture and Treatment: Pancreatic (BxPC-3), colorectal (HT-29) cancer cells, and normal human lung fibroblasts (WI-38) were cultured in appropriate media.[1][2] For the assay, cells were seeded in 96-well plates and treated with various concentrations of the test compounds (ranging from 5 to 400 µM) for 24 and 72 hours.[1][2]
MTT Assay Protocol:
-
Following the treatment period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated to allow the formazan crystals to form in viable cells.
-
The formazan crystals were then dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated cells), and IC50 values were determined from dose-response curves.
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Signaling Pathway
In silico investigations of aminobenzylnaphthols suggest that their anticancer activity may be attributed to the inhibition of several key proteins involved in cell cycle regulation and signaling.[1][2]
Caption: Putative signaling pathway for Naphthalen-2-ol derivatives.
References
A Comparative Analysis of the Antifungal Efficacy of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol and Griseofulvin
For Immediate Release: A detailed comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vitro antifungal activity of the synthetic compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol against the established antifungal drug, griseofulvin. This analysis is based on experimental data from a recent study investigating novel 1-aminoalkyl-2-naphthol derivatives as potential antimicrobial agents.
Quantitative Antifungal Activity Assessment
The antifungal efficacy of this compound and griseofulvin was evaluated against a panel of four fungal strains. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.
| Fungal Strain | This compound (MIC in µg/mL) | Griseofulvin (MIC in µg/mL) |
| Aspergillus niger | >2000 | 500 |
| Candida albicans | 1500 | 500 |
| Penicillium funiculosum | 1000 | 500 |
| Penicillium notatum | 1500 | 500 |
Data sourced from a 2025 study on 1-aminoalkyl-2-naphthol derivatives.[1][2]
The data indicates that in this specific study, griseofulvin demonstrated a lower MIC value, and thus higher potency, against all tested fungal strains when compared to this compound. Notably, a related derivative, 1-(dimethylaminomethyl)naphthalen-2-ol, showed more promising antifungal activity against Penicillium notatum and P. funiculosum with an MIC of 400 µg/mL, outperforming griseofulvin's MIC of 500 µg/mL against the same strains.[1][2]
Experimental Protocol: Broth Dilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. This standard procedure allows for the quantitative assessment of a compound's antifungal activity.
Detailed Steps of the Broth Dilution Method:
-
Preparation of Compounds and Media: Stock solutions of this compound and griseofulvin were prepared in a suitable solvent. A standard fungal growth medium, such as Sabouraud Dextrose Broth, was also prepared and sterilized.
-
Fungal Inoculum Preparation: The fungal strains were cultured on an appropriate agar medium. A suspension of the fungal spores or cells was then prepared in sterile saline and adjusted to a standardized concentration.
-
Serial Dilution: A series of dilutions of each test compound were made in the wells of a microtiter plate containing the broth medium. This creates a range of concentrations to be tested.
-
Inoculation: Each well was then inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates were incubated under conditions suitable for fungal growth (e.g., specific temperature and time).
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the fungus.
Concluding Remarks
Based on the presented data, griseofulvin exhibits superior in vitro antifungal activity against Aspergillus niger, Candida albicans, Penicillium funiculosum, and Penicillium notatum when compared to this compound. Griseofulvin is a well-established antifungal medication used to treat various dermatophytoses (ringworm) of the skin, nails, and scalp.[3] It functions by interfering with fungal mitosis.[3] While this compound showed some antifungal properties, its higher MIC values suggest lower potency in this context. Further research, including structural modifications of the naphthalen-2-ol scaffold, may be necessary to enhance its antifungal efficacy.
References
Comparative ADMET Profiling of Novel Aminobenzylnaphthols: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of a series of novel aminobenzylnaphthols. The data presented herein is based on published computational predictions and experimental cytotoxic activity to facilitate the evaluation of these compounds as potential therapeutic agents.
The development of novel small molecules with therapeutic potential requires a thorough understanding of their pharmacokinetic and toxicological properties. Aminobenzylnaphthols, synthesized via the Betti reaction, have emerged as a promising scaffold, particularly in the realm of anticancer research. This guide provides a comparative overview of the ADMET properties of several novel aminobenzylnaphthol derivatives (referred to as MMZ compounds) to aid in the selection of candidates for further preclinical development.
Predictive ADMET Profile of Novel Aminobenzylnaphthols
The following table summarizes the computationally predicted ADMET properties for a selection of novel aminobenzylnaphthol compounds. These predictions offer initial insights into the potential drug-likeness and pharmacokinetic behavior of these molecules. It is important to note that these are in silico predictions and require experimental validation.[1]
| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier (BBB) Permeability | Predicted CYP2D6 Inhibition | Predicted CYP3A4 Inhibition | Predicted Hepatotoxicity |
| MMZ-33 | High | Yes | Ambiguous | Ambiguous | Yes |
| MMZ-39 | High | Yes | Ambiguous | Ambiguous | Yes |
| MMZ-45 | High | Yes | Yes | Yes | Yes |
| MMZ-140 | High | Yes | Ambiguous | Ambiguous | Yes |
| MMZ-147 | High | No | Ambiguous | Ambiguous | Yes |
| MMZ-167 | High | No | Yes | Yes | Yes |
In Vitro Cytotoxicity of Novel Aminobenzylnaphthols
The cytotoxic activity of the MMZ compounds was evaluated experimentally against various cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound ID | BxPC-3 (Pancreatic Cancer) IC50 (µM) after 72h | HT-29 (Colorectal Cancer) IC50 (µM) after 72h | WI-38 (Normal Lung Fibroblasts) Viability at IC50 (%) |
| MMZ-33D | 29.56 ± 2.68 | 58.11 ± 3.45 | >80% |
| MMZ-45AA | 13.26 ± 1.90 | 24.23 ± 1.10 | ~70% |
| MMZ-45B | 32.42 ± 3.45 | 11.55 ± 1.87 | >80% |
| MMZ-140C | 30.13 ± 2.98 | 15.13 ± 1.00 | >80% |
| MMZ-147B | 54.55 ± 4.21 | 35.67 ± 2.54 | >90% |
| MMZ-167C | 31.89 ± 2.76 | 28.98 ± 2.13 | >80% |
| 5-Fluorouracil (Control) | 13.43 ± 1.90 | 4.38 ± 1.10 | Not Reported |
Visualizing Key Processes
To better illustrate the workflow and potential mechanisms of action, the following diagrams have been generated.
Caption: General ADMET Profiling Workflow.
Caption: Generalized Apoptosis Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key ADMET assays are provided below to support the experimental validation of the predicted properties.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the novel aminobenzylnaphthols on cancer cell lines.
-
Cell Culture: Human pancreatic cancer (BxPC-3) and colorectal cancer (HT-29) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of compounds across the gastrointestinal tract.
-
Materials: 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm), 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS).
-
Assay Procedure:
-
The filter membrane of the donor plate is coated with the phosphatidylcholine solution and allowed to dry.
-
The acceptor plate wells are filled with PBS containing a small percentage of a solubilizing agent (e.g., DMSO).
-
The test compounds are dissolved in PBS and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compounds, and positive control compounds (e.g., testosterone, verapamil).
-
Assay Procedure:
-
The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with HLM in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.
-
Materials: Human liver microsomes, specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4), NADPH regenerating system, test compounds.
-
Assay Procedure:
-
The test compound at various concentrations is pre-incubated with HLM and the specific probe substrate in a phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
After a specific incubation time, the reaction is terminated with a cold organic solvent.
-
The samples are processed and analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Safety Operating Guide
Proper Disposal of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Given the compound's hazardous properties, it must be treated as hazardous waste and disposed of through appropriate channels.
Hazard Identification and Risk Assessment
Based on available safety data, this compound is a hazardous substance. Its disposal requires strict adherence to safety protocols to mitigate risks. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Damage | H318: Causes serious eye damage | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | [1] |
| Physical Data | Value | Reference |
| Melting Point | 96 °C | [1] |
| Boiling Point | 393.2 °C at 760 mmHg | [1] |
| Form | Solid | Based on melting point |
Note: This information is based on available Safety Data Sheets (SDS) and data for structurally similar compounds. Always consult the specific SDS for the material you are using as the primary source of information.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles with side shields or a face shield are mandatory.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Ensure glove compatibility before use.[1][2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.[2]
-
Respiratory Protection: All handling and preparation for disposal should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
Step 1: Designate a Waste Container
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).
-
The container must be in good condition, with no cracks or leaks.
Step 2: Label the Container
-
The container must be clearly labeled as "Hazardous Waste".[2][3]
-
The label must include the full chemical name: "this compound".[2]
-
Include the approximate quantity and date of accumulation.
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, must also be placed in the same hazardous waste container.
-
Rinsate: When decontaminating glassware, rinse with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous waste and must be collected in a separate, properly labeled "Halogen-Free Organic Solvent Waste" container.[3] Do not pour rinsate down the drain.[4]
-
Container Capacity: Do not fill the waste container beyond 90% capacity to prevent spills and allow for vapor expansion.[2]
Storage and Disposal Workflow
All chemical waste must be stored and disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3][4]
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and proper response is crucial.
-
Evacuate: Immediately clear the affected area of all personnel.[2]
-
Alert: Notify your laboratory supervisor and institutional EHS office at once.[2]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[2]
-
Contain: If it is safe to do so and you are trained, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid raising dust if the material is solid.
-
Cleanup: Cleanup should only be performed by trained personnel wearing the appropriate PPE. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.[2][4]
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's EHS department and the chemical's Safety Data Sheet (SDS). Always prioritize your institution's established protocols.[3]
References
Comprehensive Safety and Handling Guide for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
This guide provides essential safety and logistical information for handling 1-(Piperidin-1-ylmethyl)naphthalen-2-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound to prevent inhalation, ingestion, and dermal and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[1] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[1] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. Work should be conducted in a certified chemical fume hood. |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[3]
Storage:
-
Store in a tightly-closed container when not in use.[3][5][6]
-
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3][5][6]
-
Keep the container tightly closed and handle with care.[3][5][6]
Disposal Plan
All disposable PPE used during the handling of this compound should be considered hazardous waste.[1] All waste containing this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1][3][4][5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7]
Waste Container Selection:
-
Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[7]
Experimental Protocols
Donning and Doffing PPE:
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[1]
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers, one at a time.[1]
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.[1]
-
Respirator: Perform a fit-check for your N95 respirator.[1]
-
Eye Protection: Put on safety goggles or a face shield.[1]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[1]
Doffing Sequence:
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[1]
-
Gloves: Remove the outer pair of gloves. Remove the inner pair of gloves.
-
Eye Protection: Remove safety goggles or face shield from the back.[1]
-
Gown: Untie and remove the gown without touching the front.
-
Respirator: Remove the respirator without touching the front.[1]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]
Spill Management Protocol:
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.[7]
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.[7]
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels.[7] For solid spills, carefully sweep up the material to avoid generating dust.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[7]
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
